Propylene carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJZAUFBMNUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110320-40-6 | |
| Record name | Poly(propylene carbonate) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2026789 | |
| Record name | Propylene carbonate | |
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Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO] | |
| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |
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| Record name | Propylene carbonate | |
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Boiling Point |
241.6 °C | |
| Record name | PROPYLENE CARBONATE | |
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Flash Point |
116 °C (241 °F) - closed cup, 275 °F (135 °C) (closed cup) | |
| Record name | PROPYLENE CARBONATE | |
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Solubility |
In water, 1.75X10+5 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride | |
| Record name | PROPYLENE CARBONATE | |
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Density |
1.2047 g/cu cm at 20 °C | |
| Record name | PROPYLENE CARBONATE | |
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Vapor Pressure |
0.04 [mmHg], 0.045 mm Hg at 25 °C | |
| Record name | Propylene carbonate | |
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| Record name | PROPYLENE CARBONATE | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
108-32-7 | |
| Record name | Propylene carbonate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propylene carbonate [NF] | |
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| Record name | PROPYLENE CARBONATE | |
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| Record name | PROPYLENE CARBONATE | |
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| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |
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| Record name | Propylene carbonate | |
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| Record name | Propylene carbonate | |
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| Record name | PROPYLENE CARBONATE | |
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Melting Point |
-48.8 °C | |
| Record name | PROPYLENE CARBONATE | |
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Advanced Synthetic Methodologies for Propylene Carbonate
Catalytic Pathways for Carbon Dioxide Fixation with Epoxides
The cycloaddition of CO₂ with epoxides is a [3+2] cycloaddition reaction that directly forms cyclic carbonates with 100% atom economy. hep.com.cnhep.com.cn This reaction is particularly appealing for utilizing CO₂ as a C1 feedstock. hep.com.cnrsc.org
Mechanistic Investigations of Cycloaddition Reactions
The generally accepted mechanism for the cycloaddition of CO₂ with epoxides involves the activation of both the epoxide and CO₂ molecules, followed by epoxide ring-opening and subsequent CO₂ insertion and cyclization. nih.govwhiterose.ac.uk In many catalytic systems, a Lewis base initiates the nucleophilic attack on the epoxide ring, leading to its opening and the formation of an alkoxide species. cnr.it This step is often favored by the presence of a Lewis acid that activates the epoxide through coordination to the oxygen atom. nih.govwhiterose.ac.ukresearchgate.net The resulting alkoxide then reacts with CO₂, followed by intramolecular cyclization to form the cyclic carbonate and regenerate the catalyst. nih.gov
Some studies have investigated the role of co-catalysts, such as halide salts, in facilitating the epoxide ring-opening. nih.govwhiterose.ac.ukcnr.it For instance, tetrabutylammonium (B224687) bromide (TBAB) is known to open the epoxide ring to form a bromo-alkoxide intermediate. nih.gov The presence of a Lewis acid can stabilize this intermediate and facilitate the subsequent reaction with CO₂. cnr.it Theoretical calculations have shown that Lewis acid sites can significantly lower the energy barrier for epoxide ring-opening. cnr.it
Heterogeneous Catalysis Development and Optimization
Heterogeneous catalysts offer advantages over homogeneous catalysts, such as ease of separation from the reaction mixture and reusability, which are crucial for industrial applications. rsc.orgcnr.itresearchgate.net Significant efforts have been directed towards developing efficient heterogeneous catalytic systems for the cycloaddition of CO₂ and epoxides. rsc.org
Metal halides, including ferric chloride (FeCl₃), have been explored as catalysts for the cycloaddition reaction. nih.govnih.govblkcommodities.comuni.luresearchgate.net While some studies have investigated the use of soluble metal halide complexes, heterogeneous systems incorporating metal halides have also been developed. cnr.it For instance, soluble tetrabutylammonium ferrates, synthesized from ferric salts like FeCl₃, have shown catalytic activity in CO₂ cycloaddition reactions with epoxides under mild conditions and without the need for a Lewis base co-catalyst in some cases. cnr.it These systems have demonstrated good yields of cyclic carbonates, particularly with terminal epoxides. cnr.it
Metal oxides and mixed metal oxides are promising halogen-free heterogeneous catalysts for the cycloaddition of CO₂ with epoxides due to their tunable acid-base properties, facile preparation, and low cost. hep.com.cnhep.com.cn The synergistic effect of Lewis acid and base sites on the catalyst surface is crucial for the simultaneous activation of both epoxide and CO₂. hep.com.cnhep.com.cnresearchgate.netmdpi.com
Mixed metal oxides often exhibit higher catalytic activity compared to monometallic oxides due to improved tunability of acid-base sites. hep.com.cn For example, Mg-Al mixed metal oxides have shown good activity under mild conditions, attributed to the synergistic effect of surface Al acid and O base sites. hep.com.cn Similarly, alkaline earth metal modified Zn-Al composite oxides have demonstrated enhanced performance due to abundant moderate base sites. hep.com.cn
Ceria (CeO₂) and ceria-zirconia (Ce-Zr-O) solid solutions have been investigated. CeO₂ possesses Lewis acid-base properties that can be modulated by incorporating other metals. hep.com.cn Ce-Zr-O nanorods with abundant moderate acidic-basic sites have shown efficient catalytic activity under halogen-free conditions, with Ce₀.₇Zr₀.₃O₂ exhibiting high conversion and selectivity for butylene carbonate synthesis. mdpi.com A commercially available ceria- and lanthana-doped zirconia (Ce-La-Zr-O) catalyst has also been applied, achieving good conversion of propylene (B89431) oxide under specific conditions. mdpi.comlsbu.ac.uk
Table 1: Performance of Selected Metal Oxide Catalysts in CO₂ Cycloaddition
| Catalyst | Epoxide | Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Mg-Al (Mg/Al=5) | Not specified | 120 ℃, 0.5 MPa CO₂ | >88 | Not specified | >88 | hep.com.cn |
| Ce-La-Zr-O | Propylene Oxide | 170 ℃, 7 MPa CO₂ | 92 | 72 | Not specified | mdpi.com |
| Ce₀.₇Zr₀.₃O₂ | Butylene Oxide | Not specified (Halogen-free) | 96 | 100 | 96 | mdpi.com |
| Mn-Ba (4.3:1) | Propylene Carbonate | Optimized conditions | Not specified | Not specified | 96.0 | researchgate.net |
| Sn-Ni (1.5:1) | This compound | Optimized conditions | Not specified | Not specified | 90.2 | researchgate.net |
Supporting active catalytic species on porous materials like SBA-15 or incorporating them into nanocomposites can enhance catalytic performance, stability, and recyclability. researchgate.netmdpi.comiaea.orgrsc.orgacs.org
Zn/SBA-15 catalysts, sometimes used with co-catalysts like tetrabutylammonium bromide (TBAB) or potassium iodide (KI), have been investigated for CO₂ cycloaddition. mdpi.comresearchgate.netrsc.orgresearchgate.net Zn/SBA-15 supports can provide Lewis acid sites. researchgate.net Functionalization of the SBA-15 support with groups like amines can further influence catalytic activity. researchgate.net Studies have shown that Zn/SBA-15 catalysts can be reused multiple times with minimal loss in activity. researchgate.net The combination of Zn-SBA-15 with KI has demonstrated a synergistic effect, promoting the reaction under mild conditions. rsc.org Theoretical studies suggest that zinc modification can enhance CO₂ cycloaddition by facilitating the formation of a stable complex. rsc.org
Magnetic nanocomposites, such as SiO₂/Fe₃O₄, offer the advantage of easy separation from the reaction mixture using an external magnetic field. researchgate.netrsc.orgacs.orgsemnan.ac.ir These materials can serve as supports for active catalytic components. For example, magnetic zinc ferrites modified SBA-15 supported ionic liquids have been synthesized and shown to be effective and reusable catalysts for cyclic carbonate synthesis from epoxides and CO₂. iaea.org Another example includes TiCl₅-DMIL@SiO₂@Fe₃O₄, a supported ionic liquid catalyst on a magnetic SiO₂/Fe₃O₄ support, which exhibited high efficiency and recyclability in the cycloaddition of CO₂ and epoxides. researchgate.net
Many efficient catalytic systems for CO₂ cycloaddition utilize a synergistic approach involving multiple components that activate the reactants. nih.govrsc.orgmdpi.comd-nb.info This often involves a combination of a Lewis acid or hydrogen bond donor to activate the epoxide and a nucleophile (such as a halide anion) to facilitate ring-opening, along with a component that activates CO₂. hep.com.cnnih.govresearchgate.net
Potassium halides, like potassium iodide (KI), are commonly used as co-catalysts or nucleophilic components in synergistic systems. rsc.orgresearchgate.net They provide the halide anion that initiates the epoxide ring-opening. rsc.org Inorganic ammonium (B1175870) salts, such as quaternary ammonium salts, also serve as effective nucleophiles and can be incorporated into heterogeneous catalysts. whiterose.ac.ukmdpi.comd-nb.info
Synergistic effects have been observed in systems combining supported catalysts with potassium iodide. rsc.orgresearchgate.net For instance, the combination of Zn-SBA-15 with KI showed enhanced catalytic performance compared to the individual components. rsc.org Similarly, silicon-based catalysts modified with zinc and used with KI have demonstrated high this compound yields. researchgate.net
Porous polymers bearing functional quaternary ammonium salts have been designed as solid catalysts, where the synergistic effect between functional groups (like hydroxyl groups) and halide anions (e.g., Br⁻) contributes to high catalytic activity. d-nb.info
Another example of a synergistic system is the combination of guanidine (B92328) hydrochloride and ZnI₂, which acts as a highly efficient heterogeneous catalyst for the solvent-free synthesis of cyclic carbonates under mild conditions. mdpi.com In this system, guanidine hydrochloride is proposed to play a dual role in activating both CO₂ and the epoxide, while ZnI₂ also activates the epoxide, leading to a synergistic effect. mdpi.com
Table 2: Examples of Synergistic Catalytic Systems
| Catalyst System | Components Involved | Key Synergistic Interaction(s) | Reference |
| Guanidine Hydrochloride/ZnI₂ | Guanidine Hydrochloride, ZnI₂ | Dual activation of CO₂ and epoxide by Guanidine HCl; epoxide activation by ZnI₂ | mdpi.com |
| Zn-SBA-15/KI | Zn-SBA-15, KI | Lewis acidity of Zn/SBA-15 and nucleophilicity of I⁻ | rsc.org |
| Silicon-based catalyst modified with Zn/KI | Modified Silicon support with Zn, KI | Synergistic effects of Zn, functional groups, and I⁻ | researchgate.net |
| Porous polymers with quaternary ammonium salts | Polymer matrix, functional groups (e.g., OH), Halide anions | Synergism between functional groups and halide anions | d-nb.info |
Process Intensification and Green Chemistry Principles in CO2 Utilization
The utilization of carbon dioxide (CO2) as a C1 feedstock for chemical synthesis, including the production of cyclic carbonates like this compound, aligns with green chemistry principles. This approach offers environmental benefits by potentially reducing greenhouse gas emissions. acs.orgmdpi.com Process intensification techniques are crucial for making CO2 utilization routes economically viable and environmentally sound. One promising route involves the cycloaddition of carbon dioxide to propylene oxide (PO) to form this compound. acs.orgatamankimya.com This reaction can be carried out under relatively mild conditions, especially with the aid of effective catalysts. acs.org Research has explored various heterogeneous catalysts for this solvent-free cycloaddition, investigating parameters such as catalyst type, loading, CO2 pressure, temperature, and reaction time to optimize PO conversion and PC selectivity and yield. acs.org Ceria and lanthana doped zirconia (Ce–La–Zr–O) catalysts, for instance, have shown promise in this reaction. acs.org
Transesterification Routes to this compound
Transesterification is another significant pathway for synthesizing this compound. This method typically involves the reaction of a diol with a carbonate diester.
Ester Exchange Reactions with Diols (e.g., Dimethyl Carbonate)
This compound can be synthesized via the transesterification of propylene glycol with dialkyl carbonates, such as dimethyl carbonate (DMC). researchgate.net This ester exchange reaction involves the reaction between propylene glycol and dimethyl carbonate to produce this compound and methanol (B129727). The reaction is often catalyzed by various systems. liverpool.ac.uk While this route offers advantages like using readily available feedstocks, the formation of azeotropes can complicate product separation. nih.gov
Catalytic Systems for Transesterification
A variety of catalytic systems have been investigated for the transesterification of diols with dialkyl carbonates to synthesize cyclic carbonates. Solid base catalysts, such as Mg-Al hydrotalcites, have shown catalytic activity in the transesterification of this compound with methanol to produce dimethyl carbonate. niscpr.res.inresearchgate.net This reverse reaction highlights the applicability of similar catalytic principles to the synthesis of this compound from propylene glycol and dimethyl carbonate. Studies have explored the effect of catalyst composition, such as the Mg/Al molar ratio in hydrotalcites, on catalytic performance, including conversion and selectivity. niscpr.res.inresearchgate.net For example, a hydrotalcite with a Mg/Al molar ratio of 5 showed high this compound conversion and dimethyl carbonate selectivity in the reverse reaction. niscpr.res.inresearchgate.net Other catalysts, including alkali metal compounds, silica-supported ionic liquids, and alkali-treated zeolites, have also been reported as effective in transesterification reactions involving organic carbonates. mdpi.com Titanium–praseodymium-based catalysts have also been explored for the transesterification of this compound with methanol. acs.org
Urea (B33335) Alcoholysis for this compound Production
The alcoholysis of urea with diols, specifically propylene glycol, presents a sustainable and economically attractive route for this compound synthesis. mdpi.comnih.govresearchgate.net This method utilizes inexpensive and readily available raw materials and proceeds under mild reaction conditions. mdpi.comnih.gov A key co-product of this reaction is ammonia, which can potentially be recycled for urea synthesis using carbon dioxide. mdpi.comresearchgate.net
Catalytic Performance of Metal Oxides in Urea-Glycol Reactions (e.g., ZnO)
Metal oxides are frequently employed as catalysts for the synthesis of this compound from urea and propylene glycol. mdpi.comresearchgate.netresearchgate.net Among various metal oxides, zinc oxide (ZnO) has demonstrated excellent catalytic activity and selectivity in this reaction. mdpi.comresearchgate.netresearchgate.net Studies have shown that ZnO can achieve high yields of this compound. mdpi.comresearchgate.net For instance, research has reported yields as high as 98.9% using ZnO as a catalyst under specific conditions. mdpi.comresearchgate.net The catalytic performance of ZnO is attributed, in part, to its favorable acid-base properties. mdpi.comresearchgate.net Other metal oxides, such as CaO, MgO, and La2O3, have also been investigated, but ZnO has often shown superior performance, although some basic oxides like CaO and MgO can promote the formation of by-products. mdpi.comaimspress.comaimspress.com Interestingly, the catalytic behavior of ZnO in this reaction can differ from that of other metal oxides, with evidence suggesting the involvement of dissolved zinc species acting as a homogeneous catalyst precursor under reaction conditions. aimspress.comaimspress.comdoaj.orgresearchgate.net
Here is a table summarizing some reported catalytic performances of metal oxides in the synthesis of this compound from urea and propylene glycol:
| Catalyst | This compound Yield (%) | Notes | Source |
| ZnO | 98.9 | Best results among tested metal oxides | mdpi.comresearchgate.net |
| CaO | Lower than ZnO | Can promote by-product formation | mdpi.comaimspress.com |
| MgO | Lower than ZnO | Can promote by-product formation | mdpi.comaimspress.com |
| La2O3 | Lower than ZnO | aimspress.com |
Reaction Kinetics and Thermodynamic Considerations
The synthesis of this compound from urea and propylene glycol through alcoholysis typically involves the initial formation of 2-hydroxypropyl carbamate, followed by its cyclization to this compound with the release of ammonia. aimspress.com The reaction kinetics are influenced by factors such as temperature, catalyst amount, and reactant ratio. mdpi.comresearchgate.net Higher reaction temperatures can favor the synthesis but may also lead to side reactions like this compound polymerization or the formation of by-products such as 4-methyl-2-oxazolidone. mdpi.comaimspress.com While the urea alcoholysis route is considered thermodynamically favorable compared to some other methods, a comprehensive understanding of the reaction kinetics is still an area requiring further research for optimal process design and scale-up. mdpi.com Studies investigating the relationship between dissolved zinc species and catalytic performance in ZnO-catalyzed reactions provide insights into the homogeneous nature of the catalysis and its impact on reaction kinetics. aimspress.comaimspress.comdoaj.orgresearchgate.net
Emerging and Sustainable Synthesis Approaches
The drive for sustainable chemistry has led to the exploration of alternative methods for synthesizing this compound, moving away from reliance on fossil fuels and minimizing environmental impact. These emerging approaches often utilize more readily available or renewable feedstocks and aim for processes with lower energy consumption and reduced waste generation.
Oxidative Carboxylation of Olefins
The direct oxidative carboxylation of olefins with CO2 presents an attractive and sustainable strategy for synthesizing cyclic carbonates, including this compound. mdpi.comrsc.org This one-pot reaction typically involves two key steps: the epoxidation of the olefin and the subsequent cycloaddition of CO2 to the formed epoxide. mdpi.com This approach is considered environmentally benign as it directly utilizes olefins and CO2, potentially bypassing the need for pre-synthesized epoxides, which can be costly and toxic. researchgate.netpan.pl
However, achieving high selectivity and yield of this compound in a single step through oxidative carboxylation of propylene remains a challenge. mdpi.com The optimal reaction conditions for the epoxidation and CO2 cycloaddition steps can differ significantly. mdpi.com For instance, epoxidation might be favored at lower temperatures (e.g., 50 °C), while CO2 cycloaddition often requires higher temperatures (e.g., 150 °C) and pressure (e.g., 40 bar CO2). mdpi.com
Various catalytic systems have been investigated to facilitate this tandem reaction. Early research explored the use of microporous titanium-silicalite-1 (TS-1) and mesoporous Ti-MCM-41 catalysts with oxidants like H2O2 or TBHP. mdpi.com For example, a system using Ti-MCM-41 and 4-dimethylaminopyridine (B28879) (DMAP) as a co-catalyst achieved a 33% yield of styrene (B11656) carbonate under specific conditions. mdpi.com More recent efforts have focused on developing multifunctional heterogeneous catalysts that can catalyze both steps simultaneously under milder conditions, potentially using clean oxidants like hydrogen peroxide or molecular oxygen. anr.fr The design of such catalysts involves combining active sites for both epoxidation and CO2 insertion on the same support. researchgate.netanr.fr
Studies have also explored metal-free conditions and various metal complexes, including hexacoordinate manganese(III)-complexes and cobalt(II) acetylacetonate (B107027) complexes, often in conjunction with co-catalysts and sacrificial reductants. rsc.orgpan.pl Sequential introduction of CO2 and oxygen has also been investigated to improve yields for specific olefins like propylene and butylene. pan.pl Despite ongoing research, optimizing catalytic systems and reaction conditions to achieve high yields and selectivity for this compound from propylene via direct oxidative carboxylation remains an active area of investigation. mdpi.comresearchgate.net
Bio-based Feedstock Utilization for this compound Synthesis
Utilizing bio-based feedstocks for this compound synthesis aligns with the principles of sustainable chemistry by reducing reliance on petrochemicals and valorizing renewable resources. Several bio-based materials have been explored as potential starting materials or intermediates for PC production.
One significant route involves the use of bio-derived epoxides. While the traditional industrial synthesis of PC uses propylene oxide, which is typically derived from petrochemicals, research is exploring the use of epoxidized natural oils, such as epoxidized soybean oil (ESO), as alternative bio-based epoxides. ajbasweb.comupc.edu These bio-based epoxides can be copolymerized with CO2 to produce polycarbonates, including poly(this compound) (PPC), and can also yield cyclic carbonates as side products. ajbasweb.comupc.edu Studies have demonstrated the feasibility of synthesizing PPC using bio-based epoxides, indicating the potential for these materials in sustainable polymer production. ajbasweb.com
Another promising bio-based feedstock is glycerol (B35011), a readily available byproduct of biodiesel production. frontiersin.orgbenthamopen.comrsc.org While glycerol is more commonly used to synthesize glycerol carbonate (GC), it can be indirectly linked to this compound synthesis through transcarbonation reactions. frontiersin.org Glycerol carbonate can be synthesized by the transesterification of cyclic carbonates, including this compound, with glycerol. frontiersin.org Conversely, researchers are investigating the direct conversion of glycerol and CO2 to glycerol carbonate, with efforts to improve the thermodynamic limitations of this process, often involving the removal of water or the use of coupling agents like propylene oxide. benthamopen.comresearchgate.net Although this primarily yields glycerol carbonate, the exploration of glycerol as a CO2 utilization pathway highlights the broader potential of bio-based polyols in carbonate synthesis.
Lactic acid is another bio-based molecule that has been explored as a potential precursor for this compound. While not a direct one-step conversion, synthetic routes have been reported starting from ethyl (S)-lactate to produce (R)-1,2-propylene carbonate through a series of steps, including the formation of (S)-glycidol and subsequent reductive hydrogenation to (R)-1,2-propanediol, followed by reaction with diethyl carbonate. google.com This demonstrates the possibility of utilizing bio-derived lactic acid as a building block for chiral this compound. google.comresearchgate.net
The development of efficient catalytic systems is crucial for the successful utilization of bio-based feedstocks. This includes the design of heterogeneous catalysts and the exploration of metal-free or environmentally friendly catalysts that can operate under milder conditions. researchgate.netmdpi.com Research in this area aims to improve conversion rates, selectivity, and catalyst recyclability to make bio-based routes economically competitive and truly sustainable. mdpi.comeuropa.eu
Data on specific yields and conditions for bio-based this compound synthesis routes are often reported within the context of broader studies on cyclic carbonate synthesis or polymer production. For example, in the terpolymerization of propylene oxide and epoxidized soybean oil with CO2, a study reported obtaining poly(this compound) with an average molecular weight of 6498 kg/mol and a yield of 72% under specific conditions (80°C, 6h, 40 bar CO2) ajbasweb.com. While this focuses on the polymer, it demonstrates the incorporation of bio-based epoxides into carbonate structures. Further detailed research findings on direct PC synthesis yields from various bio-based feedstocks are continuously emerging in the literature.
| Feedstock | Potential Intermediate/Route | Notes |
| Bio-derived Epoxides | Copolymerization with CO2, yielding PC (side product) | Examples include epoxidized natural oils (e.g., epoxidized soybean oil) |
| Glycerol | Transcarbonation with PC (GC synthesis) | Indirect link; research on direct conversion to glycerol carbonate |
| Lactic Acid | Multi-step synthesis via propanediol | Potential route for chiral PC |
Table 1: Examples of Bio-based Feedstocks Explored for this compound Synthesis
| Catalyst System | Feedstock(s) | Reaction Type | Notes | Source |
| Ti-MCM-41 / DMAP | Olefin (Styrene) | Oxidative Carboxylation (two steps) | 33% yield of styrene carbonate reported under specific conditions (6.9 bar CO2, 120 °C) | mdpi.com |
| Hexacoordinate manganese(III)-complex / TBAB | Olefin | Oxidative Carboxylation | Investigated with various oxidants | rsc.org |
| Cobalt(II) acetylacetonate complex (immobilized) | Propylene, Butylene | Oxidative Carboxylation (with sacrificial reductant) | Up to 85% yield reported with sequential CO2 and O2 introduction | pan.pl |
| Co-Zn Double Metal Cyanide | Propylene Oxide, Epoxidized Soybean Oil, CO2 | Terpolymerization | Yield of 72% poly(this compound) reported (80°C, 6h, 40 bar CO2) | ajbasweb.com |
| K2CO3 | Glycerol, CO2, Acetonitrile (B52724) (water trap) | Glycerol Carbonate Synthesis | Up to 18% isolated yield of glycerol carbonate in batch reactions | europa.eu |
| Zn(OTf)2 | Propylene Glycol, CO2, Acetonitrile (water trap) | This compound Synthesis | 42% conversion of propylene glycol reported under optimized conditions (lower T and P) | europa.eu |
| Ion-exchanged Amberlite resin beads | Glycerol, CO2 | Glycerol Carbonate Synthesis (one-pot) | Explored as metal-free heterogeneous catalysts | researchgate.net |
| Cellulose-based poly(ionic liquids) (CPILs) | Epoxides (Propylene Oxide, Styrene Oxide), CO2 | CO2 cycloaddition | Explored as heterogeneous catalysts for cyclic carbonate formation | mdpi.com |
| Cellulose-based Schiff-base catalyst (Cell-H2L) / TBAB | Propylene Oxide, CO2 | CO2 cycloaddition | 99% yield of PC reported (100 °C, 30 bar CO2, 6h, 0.4 mol% catalyst) | mdpi.com |
Propylene Carbonate in Advanced Materials Science and Engineering
Electrolyte Systems for Energy Storage Devices
Propylene (B89431) carbonate plays a significant role as a solvent in the electrolytes of various energy storage technologies. Its ability to dissolve a range of salts and its favorable physical properties contribute to its utility in these applications. globalscientificjournal.comacs.org
Propylene Carbonate as a Solvent in Lithium-Ion Battery Electrolytes
The performance of an electrolyte is intrinsically linked to the dynamics of ion solvation and transport phenomena within the solvent. In PC-based electrolytes, the interaction between the lithium ions and the PC molecules, as well as the movement of these solvated ions and counter-anions, dictates the ionic conductivity. PC's high dielectric constant facilitates the dissociation of lithium salts, leading to the formation of solvated ions. However, its high viscosity compared to other common organic carbonates can lower ionic mobility and conductivity. landtinst.com Studies employing techniques like pulsed field gradient nuclear magnetic resonance (PFG-NMR) and molecular dynamics (MD) simulations are used to investigate the diffusion behavior of ions and solvent molecules in PC-based electrolytes. nih.gov These studies reveal that PC molecules are generally faster-diffusing species than the anions. nih.gov The diffusion of monovalent cations like Li+ can be influenced by cation size, affecting the PC solvent diffusion. nih.gov Understanding these dynamics is crucial for optimizing electrolyte composition to enhance ionic transport.
Optimizing electrolyte formulations containing this compound involves addressing its compatibility issues with graphite (B72142) anodes while leveraging its favorable properties like wide temperature range performance. escholarship.orgosf.io This often involves using PC in binary or ternary mixtures with other solvents like ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC). osf.ioacs.orgrsc.org The addition of specific additives is also a common strategy to enable the stable cycling of graphite in PC-containing electrolytes. osf.io For instance, additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC) have been shown to improve the stability of the SEI layer formed in PC-based electrolytes. osf.io Research also explores the use of PC co-solvents with longer alkyl chains and bigger steric hindrance, which can compete for solvation of the Li ion and delay PC co-intercalation, thereby preventing graphite exfoliation and allowing reversible cycling. escholarship.org The concentration of the lithium salt, such as LiPF6, and its interaction with the solvent mixture also play a role in optimizing electrolyte performance. google.com
This compound in Post-Lithium-Ion Battery Systems (e.g., Na-ion, K-ion, Mg-ion)
For magnesium-ion batteries, PC has been explored as a solvent for magnesium salts like Mg(ClO4)2 and magnesium bis(trifluoromethylsulfonyl)imide (Mg(TFSI)2). globalscientificjournal.comresearchgate.netbiologic.net PC-based electrolytes containing Mg(ClO4)2 have shown higher ionic conductivity compared to those using other solvents like dimethyl carbonate, although they may exhibit lower decomposition potential. researchgate.net Studies on mixed organic electrolytes combining PC with other solvents like dimethylformamide (DMF) and using salts like Mg(ClO4)2 have demonstrated improved properties and wide electrochemical stability, with optimal performance observed within specific PC concentration ranges. globalscientificjournal.com PC also serves as a solvent in hybrid composite electrolytes for Mg-ion batteries, where it interacts with host materials like metal-organic frameworks (MOFs). researchgate.net
PC is also being studied in electrolytes for potassium-ion batteries, and its diffusion behavior in solutions with potassium salts like KPF6 has been investigated. nih.gov
Supercapacitors and Pulsed Power Applications of this compound
This compound is a widely used electrolyte solvent for supercapacitors due to its wide electrochemical window and good compatibility with certain salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and tetraethylammonium (B1195904) tetrafluoroborate. electrochemsci.orgipme.ruhep.com.cn Its stable physical and electrochemical properties make it a suitable choice for supercapacitor electrolytes. hep.com.cn PC-based electrolytes can offer a wide operating temperature range for supercapacitors, from low temperatures down to -45 °C to higher temperatures up to 100 °C. researchgate.net While PC-based electrolytes generally exhibit good performance, gas evolution can be a concern in supercapacitors, particularly at voltages above 2.5 V. ipme.ru The rate of gas evolution in PC-based electrolytes can be significantly higher compared to other solvents like acetonitrile (B52724) under certain conditions. ipme.ru Research explores incorporating co-solvents like triethyl phosphate (B84403) (TEP) into PC-based electrolytes to impart fire-retardant properties without compromising electrochemical performance. electrochemsci.org Hybrid electrolytes combining PC with water have also been developed for supercapacitors, aiming for lower viscosity and higher conductivity while maintaining a wide working potential window. rsc.org
In pulsed power applications, this compound shows promise as an energy storage medium in compact pulsed power sources due to its large permittivity, high dielectric strength, and broad operating temperature range. aip.orgmdpi.comresearchgate.netresearchgate.net It can be used as a liquid dielectric in pulse forming lines (PFLs). mdpi.comresearchgate.net PC has a high dielectric constant (εr = 65) and high resistivity. aip.orgmdpi.com Studies have investigated the dielectric breakdown characteristics of PC under pulsed voltages, showing that its breakdown voltage increases with the electrode gap. mdpi.comresearchgate.net Nano-modification of PC with particles like TiO2 or BaTiO3 has been shown to enhance its dielectric breakdown strength under microsecond pulses. aip.orgresearchgate.net Compared to deionized water, PC can exhibit higher breakdown strength and similar recovery time. aip.org While pure PC may show a significant polarity effect in breakdown strength, nano-modification can potentially reduce this difference. researchgate.net
Poly(this compound) (PPC) in Polymer Chemistry and Bioplastics
PPC is an aliphatic polycarbonate that has garnered attention in polymer chemistry due to its biodegradable nature and synthesis from renewable resources like CO₂ and propylene oxide mdpi.comnih.gov. Its properties, such as a glass transition temperature (Tg) typically between 18 and 40 °C, and solubility in polar solvents like lower ketones, ethyl acetate, and dichloromethane, contribute to its versatility wikipedia.orgmdpi.comemico.com. PPC's potential in the field of bioplastics stems from its inherent biodegradability, offering an environmentally conscious alternative to traditional petroleum-based polymers mdpi.comnih.gov.
Copolymerization Strategies for Poly(this compound)
The synthesis of PPC primarily involves the ring-opening copolymerization of propylene oxide and CO₂ mdpi.comnih.gov. This process is facilitated by various catalysts, with early methods utilizing systems like ZnEt₂/H₂O nih.gov. Over time, research has led to the development of numerous homogeneous and heterogeneous catalysts aimed at improving polymerization activity, controlling molecular weight, and enhancing the properties of the resulting PPC encyclopedia.pub. The selection of the catalytic system and reaction conditions, such as CO₂ pressure, temperature, and the presence of co-catalysts, significantly influences the polymerization activity and the characteristics of the produced PPC tandfonline.com. For instance, studies have explored the use of bimetallic Cobalt complexes bearing salcy ligands as catalysts for this copolymerization tandfonline.com. The elongation of the PPC chain through ternary or multicomponent polymerization has also been shown to improve its mechanical properties nih.gov.
Modification Techniques for Enhancing Poly(this compound) Performance
Due to its inherent limitations, such as poor thermal stability and mechanical properties, PPC often requires modification to meet the demands of various applications mdpi.commdpi.com. Modification techniques aim to improve properties like thermal stability, mechanical strength, and processability mdpi.com. Physical modifications, such as melt blending or solution mixing with other materials, are common approaches to enhance PPC performance researchgate.net. Chemical and biological modifications are also employed to introduce new functionalities or improve compatibility with other substances mdpi.comdntb.gov.uanih.gov.
Inorganic Material Reinforcement
Incorporating inorganic materials into the PPC matrix is a strategy to improve its mechanical and thermal properties wikipedia.org. Studies have shown that composites of PPC with inorganic fillers can exhibit enhanced mechanical strength. For example, research on PPC/AL (Aluminum) composites prepared by melt-blending demonstrated that at 40% AL content, the tensile strength was significantly higher than that of pure PPC mdpi.com. The glass transition temperature of PPC/AL composites also increased with AL content mdpi.com. However, achieving good dispersion of inorganic fillers like AL within the PPC matrix can be challenging, often necessitating surface modification of the fillers mdpi.com.
Natural Polymer Blending
Blending PPC with natural polymers is another approach to enhance its properties and promote biodegradability wikipedia.org. The chemical similarity between PPC and certain biodegradable polymers, such as polylactic acid (PLA), can lead to a degree of compatibility when blended, resulting in complementary performance mdpi.com. Blending PPC with PLA has been shown to improve the mechanical and thermal properties of the resulting composite films mdpi.comnih.gov. For instance, composite films with PPC exhibited increased degradation rates compared to those without PPC, and the degradation rate increased with higher PPC content nih.gov. The introduction of PPC in PLA blends has also been observed to increase the glass transition temperature and affect the cold crystallization temperature of the composite film nih.gov.
| PPC Addition Ratio (%) | Tg (°C) | Tc (°C) | Tm (°C) | ∆Hc (J/g) | ∆Hm (J/g) | Xc (%) |
|---|---|---|---|---|---|---|
| 0 | 61.4 | 96.9 | 166.9 | 15.4 | 29.9 | 23.1 |
| 10 | 61.6 | 102.8 | 167.1 | 15.9 | 27.2 | 20.1 |
| ... | ... | ... | ... | ... | ... | ... |
| (Higher ratios) | (Increase) | (Increase) | ... | ... | ... | ... |
Note: Data extracted from a study on PLA-based composite films with varying PPC content nih.gov. Specific higher ratios and their corresponding data points were not explicitly provided in the snippet beyond 10%, but the trend of increasing Tg and Tc with increasing PPC content was indicated.
Natural polymers like starch and chitosan (B1678972) have also been explored for blending with PPC to create biodegradable composites wikipedia.orgscience.gov. Chitosan, a deacetylated derivative of chitin, is known for its biocompatibility, biodegradability, and antibacterial activity, making it a suitable candidate for blending with PPC for potential biomedical applications researchgate.net.
Degradable Polymer Composites
Creating composites by combining PPC with other degradable polymers is a key strategy to tailor properties and degradation rates for specific applications wikipedia.org. The degradation of PPC itself can occur through enzymatic hydrolysis and potentially oxidative degradation mdpi.com. In composite systems, the presence of PPC can influence the degradation behavior of the other polymer components. For example, in PLA/PPC composite films, the degradation rate increased significantly with the addition of PPC nih.gov. This is attributed, in part, to the autocatalytic degradation process of PPC's terminal hydroxyl groups after the breakdown of ester bonds in the composite nih.gov. The thermal stability of PPC-based composites can also be improved through the incorporation of other polymers or additives nih.govrsc.orgresearchgate.net. For instance, modifying PLA/PPC composites with a flame-retardant like guanidine (B92328) phosphate (GP) enhanced both the glass transition temperature and flame retardancy nih.gov.
| Sample | T5% (°C) | T50% (°C) | Tmax (°C) |
|---|---|---|---|
| PPC | 180.6 | 229.3 | 228.8 |
| PPC/1wt% NP-10P | 254.0 | 295.4 | 297.7 |
| PPC/5wt% NP-10P | 258.2 | 299.4 | 300.1 |
| PPC/10wt% NP-10P | 277.4 | 310.4 | 312.4 |
| PPC/15wt% NP-10P | 283.0 | 312.9 | 310.7 |
| NP-10P | 277.7 | 330.0 | 338.7 |
Note: Thermal degradation data for PPC and PPC/NP-10P complexes, where NP-10P is the phosphoric ester of poly(ethylene oxide) (10) nonylphenyl. T5%, T50%, and Tmax represent the temperatures at which 5%, 50%, and the maximum weight loss occur, respectively rsc.org.
The formation of cross-linked networks within PPC through copolymerization with cyclic carboxylic dianhydrides has also demonstrated significant improvements in thermal, mechanical, and dimensional properties, increasing the 5% weight-loss degradation temperature researchgate.net.
Biomedical Applications of Poly(this compound)-Based Materials
PPC holds significant promise for biomedical applications due to its good biocompatibility, tunable biodegradability, and the non-toxic nature of its degradation products encyclopedia.pubmdpi.comdntb.gov.uanih.gov. While it has been used in some lower-end medical supplies, recent research focuses on higher-value applications such as drug carriers, medical dressings, implants, and scaffolds encyclopedia.pubmdpi.comnih.gov. Modifications to PPC, including the introduction of biocompatible polymers, inorganic ions, or small molecules, are crucial for enhancing its cytocompatibility and controlling its biodegradability for these specific uses mdpi.comdntb.gov.uanih.gov.
Drug Delivery Systems
PPC-based materials show promise as carriers in drug delivery systems. mdpi.comnih.gov Research has explored the use of electrospun PPC polymers for encapsulating drugs like sirolimus, a cell growth-inhibiting agent. spandidos-publications.com Studies have shown that electrospun PPC polymers can form a uniform, three-dimensional, net-like structure capable of sustained drug release over several weeks. spandidos-publications.com For instance, electrospun PPC polymers containing sirolimus demonstrated drug release over 28 days in phosphate-buffered saline (PBS). spandidos-publications.com Compared to poly(lactic-co-glycolic acid) (PLGA), another widely studied polyester (B1180765) for drug delivery, PPC has shown similar drug release profiles and potentially increased loading and entrapment efficiency for sirolimus encapsulation. spandidos-publications.com Its degradation into water and carbon dioxide, causing minimal side effects, further supports its potential as a drug carrier. spandidos-publications.com
Another approach involves using this compound (PC) as a solvent in the preparation of PLGA microparticles for parenteral depot formulations. researchgate.net PC, being a low-toxicity solvent, offers an alternative to harmful organic solvents traditionally used. researchgate.net Research indicates that using PC in the emulsification-solvent extraction method can yield spherical microparticles with controllable diameters. researchgate.net Studies evaluating the encapsulation of various BCS class II substances in PLGA using PC as a solvent have shown a strong correlation between encapsulation efficiency and the difference in total solubility parameter between the drug substance and PLGA. researchgate.net This suggests that solubility parameters can be valuable descriptors for predicting encapsulation efficiency. researchgate.net
Tissue Engineering Scaffolds and Implants
PPC's biocompatibility and biodegradable nature make it a potential candidate for tissue engineering scaffolds and implants. mdpi.comnih.govencyclopedia.pub Researchers are developing three-dimensional (3D) biomimetic scaffolds from biodegradable PPC using environmentally friendly processes, such as gas foaming/salt leaching. rsc.org These scaffolds can be further modified to enhance cell attachment and proliferation. rsc.org For example, surface modification of hydrophobic PPC scaffolds has been shown to substantially increase the attachment, penetration, and proliferation of fibroblast cells. rsc.org
Electrospinning is another method used to produce ultrathin PPC fibers that mimic the nanofibrous structure of the extracellular matrix for tissue engineering applications. researchgate.net Studies have successfully electrospun PPC ultrathin fibers and characterized their mechanical properties and porosity. researchgate.net For instance, electrospun PPC fibers have shown Young's modulus values in the range of 10.19 to 26.39 GPa and tensile strengths of 21.29 to 22.11 MPa under different conditions. researchgate.net The porosity of these fiber mats can reach up to 48%. researchgate.net Furthermore, these scaffolds have demonstrated the ability to support the adhesion of mouse NIH 3T3 fibroblasts. researchgate.net Modifications, such as incorporating chitosan nanofibers, have been shown to improve the hydrophilicity and cell response of electrospun PPC scaffolds, leading to superior cell attachment and proliferation. researchgate.netacs.org
PPC is also being explored for bone repair and reconstruction, with studies investigating nano-hydroxyapatite reinforced PPC composites. researchgate.net
Medical Devices and Coatings
PPC-based materials are being considered for various medical devices and coatings due to their properties. mdpi.comnih.govencyclopedia.pub Beyond low-end applications like medical masks and surgical gowns, research focuses on using PPC in medical glues for wound closing, bio-resistant coatings for antibacterial purposes, wearable electronic devices, and biomedical instruments. nih.gov
Surface modification techniques, such as plasma treatment, are being applied to PPC films to impart antimicrobial properties. researchgate.net For example, plasma coating has been used to immobilize thymol, a natural antimicrobial compound, on the surface of PPC. researchgate.net This modified PPC demonstrated antimicrobial activity, which was maintained for a significant period, suggesting its potential for fabricating biomedical devices and food packaging to reduce microbial contamination. researchgate.net
Poly(this compound) in Packaging and Sustainable Applications
Poly(this compound) (PPC) is recognized as a promising material for packaging and other sustainable applications due to its biodegradability, mechanical properties, and the fact that it can be synthesized using carbon dioxide as a feedstock. europlas.com.vnslchemtech.comadvanced-emc.comfactmr.comhilarispublisher.comnih.gov The use of CO2 in its production contributes to its appeal as a carbon-neutral or carbon-fixing polymer, aligning with growing environmental sustainability priorities. europlas.com.vnmdpi.comfactmr.comnih.govntu.edu.sg
PPC offers an environmentally friendly alternative to conventional plastics in the packaging sector. slchemtech.comadvanced-emc.comfactmr.comhilarispublisher.com Its properties, such as strength, transparency, and biodegradability, make it suitable for various packaging applications, including food containers and films. europlas.com.vnadvanced-emc.comfactmr.comhilarispublisher.com High molecular weight PPC, in particular, is gaining popularity for its strong mechanical properties, gas blocking ability, and degradability, making it suitable for packaging materials and agricultural films. factmr.com PPC films are noted for their outstanding barrier performance, transparency, and biodegradability, serving as an eco-friendly alternative in food packaging, pharmaceutical blister packs, and agricultural mulch films. factmr.com
Research comparing PPC with conventional packaging polymers like low-density polyethylene (B3416737) (LDPE) and biodegradable alternatives such as poly(butyrate adipate (B1204190) terephthalate) (Eco-Flex) has shown favorable properties for PPC. hilarispublisher.com
| Property | PPC | LDPE | Eco-Flex |
|---|---|---|---|
| Tensile Modulus | Comparable to LDPE, three-fold more than Eco-Flex hilarispublisher.com | - | - |
| Tear Resistance | Five-fold higher than LDPE hilarispublisher.com | - | - |
| Oxygen Permeability | Lower than LDPE and Eco-Flex hilarispublisher.com | - | - |
| Water Vapor Permeability | Lower than LDPE and Eco-Flex hilarispublisher.com | - | - |
The lower permeability of PPC to oxygen and water vapor is particularly significant for food packaging as it can help prolong shelf life by reducing spoilage rates. hilarispublisher.com PPC's ability to be completely recyclable and degradable into environmentally benign products like water and carbon dioxide further enhances its sustainability profile. europlas.com.vnresearchgate.net
Beyond packaging, PPC is explored in other sustainable applications, including agricultural films, disposable utensils, and as a component in textiles and fibers to impart properties like moisture absorption and durability. europlas.com.vnslchemtech.comfactmr.com
This compound in Green Solvents for Organic Synthesis and Industrial Processes
This compound (PC) is increasingly recognized as a "green" sustainable alternative solvent for various chemical transformations, including organic synthesis and industrial processes. researchgate.netmdpi.comntu.edu.sgresearchgate.net Its appeal stems from its favorable physicochemical properties, such as being a polar aprotic liquid with a high boiling point, low vapor pressure, and low toxicity. researchgate.netmdpi.com Furthermore, PC is biodegradable and can be synthesized from readily available and renewable sources like propylene oxide and carbon dioxide with 100% atomic economy, contributing to its environmentally friendly profile. researchgate.netntu.edu.sgresearchgate.netsigmaaldrich.comscientificlabs.co.uk
PC is being explored as a replacement for traditional organic solvents like acetonitrile, acetone (B3395972), DMF, and dichloromethane, which often pose sustainability challenges due to their toxicity and volatility. researchgate.netmdpi.comrsc.org
Applications in Asymmetric Synthesis and Catalytic Reactions
This compound has demonstrated effectiveness as a solvent in a variety of organic reactions, including asymmetric synthesis and metal-catalyzed coupling reactions. researchgate.netntu.edu.sgscientificlabs.co.uk It has been successfully employed in reactions such as asymmetric hydrogenation, hydrosilylation, asymmetric aldol (B89426) reactions, and the asymmetric synthesis of cyanohydrins. researchgate.netscientificlabs.co.ukbeilstein-journals.org
Research has investigated the use of PC as a green solvent for the asymmetric synthesis of cyanohydrin trimethylsilyl (B98337) ethers catalyzed by complexes like VO(salen)NCS. beilstein-journals.org While reactions in PC might be slower compared to those in dichloromethane, PC offers a greener alternative. beilstein-journals.org Mechanistic studies have explored the catalytic activity in PC, noting that the solvent's polarity can influence the nature of the catalytically active species. beilstein-journals.org
PC has also proven effective in various catalytic coupling reactions, including Suzuki, Heck, and Sonogashira couplings. ntu.edu.sg Its use in the Suzuki-Miyaura reaction, a crucial transformation in drug research, has shown that good to excellent yields of biaryl products can be obtained. rsc.orgresearchgate.net Although side-products containing a 2-hydroxypropyl chain can be observed in certain cases, this has also led to the isolation of novel compounds under green conditions. rsc.orgresearchgate.net PC's high boiling point allows for reactions to be carried out at higher temperatures, potentially decreasing reaction times. ntu.edu.sg
Proline-catalyzed amination reactions, such as the α-hydrazination of aldehydes and ketones, have also been successfully conducted in PC, achieving enantioselectivities comparable to those obtained in conventional solvents. mdpi.com The ability to tune solvent polarity by using PC, or mixtures of PC and other cyclic carbonates like ethylene carbonate, offers flexibility in optimizing reaction conditions. mdpi.com
Electroorganic Syntheses and Electrochemical Transformations
This compound is considered a promising solvent for electroorganic syntheses and electrochemical transformations due to its wide electrochemical window, high dielectric constant, and good solubility for supporting electrolytes. researchgate.netmdpi.comsigmaaldrich.comscientificlabs.co.ukrsc.org It serves as a sustainable alternative to traditional polar aprotic solvents often used in electrochemistry that have environmental and safety concerns. mdpi.comrsc.orgrsc.orgbeilstein-journals.org
PC has been successfully used as an electrolyte in the electrochemical reduction of carbon dioxide to carbon monoxide, particularly in conjunction with ionic liquids. mdpi.com Its high CO2 solubility makes it a suitable solvent for such conversions. mdpi.com Studies have investigated the catalytic effect of ionic liquids in PC for CO2 electroreduction, noting the influence of factors like the chain length of the ionic liquid cation on catalytic performance. mdpi.com
Furthermore, PC has been employed in the electroorganic synthesis of complex molecules. For example, it has been used as a solvent in the anodic treatment of catechol ketals for the synthesis of hexahydroxytriphenylene derivatives, offering a way to circumvent the use of toxic and expensive acetonitrile while achieving good quality and purity of the product. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov This highlights PC's utility in facilitating electrochemical reactions on a preparative scale with yields comparable to those obtained in conventional solvents. rsc.orgrsc.org The PC-dimethyl carbonate system has also been explored as a reaction medium for organic electrosyntheses, demonstrating its potential in cathodic ketone reduction and anodic diaryl iodonium (B1229267) synthesis. rsc.orgrsc.org The ability to tune the physicochemical properties by varying the PC-dimethyl carbonate ratio can impact reaction outcomes, such as catalytic rates and yields. rsc.org
PC's electrochemical stability and ability to dissolve supporting electrolytes make it a versatile solvent for a wide range of electrochemical transformations. rsc.org
Formulations for Cleaning and Degreasing Applications
This compound is widely used as a solvent in cleaning and degreasing formulations. sdlxchem.comimcd.co.ukjrhessco.com Its effectiveness stems from its ability to reduce surface tension and improve wetting and soil removal functionality. chempoint.comjrhessco.com PC can be used on its own or incorporated into solvent-based, water-based, and water-rinsable cleaner and degreaser formulations. chempoint.comjrhessco.com Its compatibility with other solvents, such as dimethyl esters, allows for effective co-solvent formulations targeting a variety of soils, resins, and substrates. sdlxchem.comjrhessco.com this compound's strong solvency enables it to break down oils, greases, and other stubborn residues, making it a preferred choice in sectors like manufacturing and automotive. smc-global.com It is also utilized in electronic cleaning applications where sensitive components require careful handling. smc-global.com The use of PC in cleaning formulations offers advantages in VOC reduction projects due to its low vapor pressure and negligible photochemical reactivity, being considered VOC-exempt by the US EPA and a non-VOC according to EU directive 1999/13/EC. smc-global.comchempoint.comjrhessco.com
Role in Paints, Coatings, and Adhesives
In the paints, coatings, and adhesives industries, this compound is highly valued for its performance as a solvent and additive. smc-global.comsmc-global.comsilverfernchemical.commultichemindia.comsdlxchem.comimcd.co.ukthermofisher.kr Its low odor, high solvency, and stability are key attributes. smc-global.com As an EPA-classified VOC-exempt compound, it provides formulators with flexibility in creating products that meet stringent VOC emission regulations. smc-global.com This contributes to the development of user-friendly products with reduced indoor air pollution. smc-global.com this compound serves as a high-boiling solvent and film-forming auxiliary in paints and coatings, particularly in poly(vinyl fluoride) and poly(vinylidene fluoride) systems. multichemindia.com It enhances flow, film formation, and viscosity stability in coatings, improving flow and leveling and reducing surface defects for a smooth finish. silverfernchemical.com In adhesives, PC acts as an efficient carrier solvent, improving viscosity and application properties and enhancing bonding strength and flexibility. silverfernchemical.commultichemindia.com It can also improve the flexibility, durability, and adhesion properties of coatings and adhesives, making them suitable for challenging applications. smc-global.com
Utilization in Agrochemical Formulations
This compound is used in the agricultural sector as a solvent in formulations for pesticides and herbicides. consolidated-chemical.comsmc-global.commultichemindia.comconsolidated-chemical.com Its solubility properties ensure the effective delivery of active ingredients in these formulations. smc-global.com PC's biodegradability aligns with sustainable agricultural practices by reducing long-term soil and water contamination. smc-global.com It enables agrochemical companies to offer eco-friendly solutions without compromising efficacy. smc-global.com this compound can function as a carrier solvent in the production of pesticides and herbicides and is effective in dissolving active ingredients in agricultural formulations, including fungicides. consolidated-chemical.comconsolidated-chemical.com Research also indicates its use as a solvent for active agrochemical ingredients in dissolved form. google.com Furthermore, PC can act as a surfactant in pesticide formulations, enhancing wetting and spreading on plant surfaces, and as an encapsulation agent to control the release of active ingredients, improving effectiveness and reducing environmental impact. multichemindia.com
Pharmaceutical Excipient and Solvent Applications
This compound is widely used in the pharmaceutical industry as a solvent and excipient in drug formulations. consolidated-chemical.comconsolidated-chemical.comrockchemicalsinc.comreactchem.combocsci.comsafic-alcan.com It is a hygroscopic organic solvent that helps dissolve active pharmaceutical ingredients (APIs) in both oral and injectable solutions. rockchemicalsinc.com Its ability to dissolve a variety of APIs is essential for creating stable and effective medications. multichemindia.com this compound is also used in the preparation of certain topical treatments and as a carrier for drug delivery systems. consolidated-chemical.comrockchemicalsinc.com Its low toxicity and compatibility with various substances make it a valuable component in many pharmaceutical applications. rockchemicalsinc.com PC is used as a solvent in several oral solid dosage formulations and complies with USP-NF standards. safic-alcan.com It is also utilized as a vehicle in ointments and creams. cir-safety.org
Mechanistic Investigations of Propylene Carbonate Degradation
Thermal Decomposition Pathways of Poly(Propylene Carbonate)
The thermal decomposition of poly(this compound) (PPC) is a significant factor influencing its processability and application range, particularly at elevated temperatures. PPC typically exhibits a low onset decomposition temperature, often reported between 180 °C and 240 °C, which can overlap with processing temperatures in industrial production, leading to degradation and affecting material performance. mdpi.com The thermal degradation of PPC primarily proceeds through two main mechanisms: chain-end unzipping and random chain scission. mdpi.comresearchgate.netresearchgate.netrsc.org
Chain Unzipping Mechanisms
Chain unzipping is a dominant thermal degradation pathway for PPC, particularly at lower temperatures. mdpi.comacs.org This mechanism is often initiated by reactive chain ends, such as hydroxyl groups. mdpi.commdpi.comnih.govresearchgate.net The terminal hydroxyl group can undergo a "backbiting" reaction, attacking an adjacent carbonate linkage, leading to the stepwise release of cyclic propylene (B89431) carbonate monomer units. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net This process effectively "unzips" the polymer chain from the end. The unzipping degradation can be more pronounced in the presence of residual catalysts or when the polymer ends are not adequately capped. mdpi.com Low molecular weight PPC is particularly susceptible to unzipping degradation due to a higher concentration of chain ends. researchgate.netresearchgate.netresearchgate.net
Random Chain Scission Processes
In addition to chain unzipping, random chain scission also contributes to the thermal degradation of PPC, becoming more significant at higher temperatures. mdpi.comacs.org This mechanism involves the random breaking of the polymer backbone at points along the chain, rather than specifically from the ends. mdpi.comresearchgate.netrsc.org Random chain scission can lead to a decrease in molecular weight and the generation of new chain ends, including those with unsaturated C=C bonds. rsc.orgmdpi.com While unzipping primarily yields cyclic this compound, random chain scission can produce a variety of products, including CO₂ and compounds with terminal alkene bonds. mdpi.commdpi.com
Influence of End-Capping and Stabilizing Additives on Thermal Stability
The thermal stability of PPC can be significantly improved by modifying its chain ends and incorporating stabilizing additives. End-capping, which involves reacting the terminal hydroxyl groups with capping agents, is an effective strategy to suppress the unzipping degradation pathway. researchgate.netrsc.orgmdpi.comresearchgate.netakjournals.com By converting the reactive hydroxyl ends into more stable groups, the initiation site for the backbiting reaction is removed, thereby increasing the thermal decomposition temperature. rsc.orgresearchgate.net Common capping agents include maleic anhydride (B1165640), benzoyl chloride, and isocyanates. mdpi.comresearchgate.net Studies have shown that end-capped PPC exhibits higher degradation temperatures compared to uncapped PPC. researchgate.netakjournals.com For instance, end-capping with maleic anhydride has been shown to improve the decomposition temperature and enhance mechanical properties. akjournals.com
Stabilizing additives can also play a crucial role in enhancing PPC's thermal stability by inhibiting both unzipping and random chain scission. Citric acid, for example, has been shown to stabilize the PPC backbone against random chain scission. researchgate.netresearchgate.net The combination of end-capping and the use of additives targeting random chain scission can result in the highest thermal stability for PPC. researchgate.net Inorganic or organic compounds can also be incorporated to enhance heat resistance. mdpi.com
Role of Residual Solvents in Degradation Kinetics
Residual solvents from the synthesis or processing of PPC can influence its thermal stability and degradation kinetics. Solvents such as methanol (B129727), used in purification, have been shown to affect thermal stability through interactions with the PPC backbone. researchgate.netresearchgate.netablesci.com this compound itself, being a good plasticizer for PPC, can be released through cyclodepolymerization at elevated temperatures during processing (e.g., hot pressing). mdpi.com The presence of residual PC can lower the glass transition temperature (Tg) of PPC and affect its mechanical properties. mdpi.com While PC can act as a plasticizer, residual small molecules like PC can also influence degradation reactions. acs.org
Pyrolysis Product Analysis and Mechanism Elucidation
Analysis of the pyrolysis products of PPC provides valuable insights into its thermal decomposition mechanisms. Techniques such as pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) and thermogravimetric analysis/infrared spectrometry (TG/IR) are commonly employed for this purpose. researchgate.netnih.govresearchgate.net The main pyrolysis products of PPC are typically cyclic this compound and 1,2-propanediol. researchgate.netresearchgate.net The detection of cyclic this compound supports the occurrence of the unzipping mechanism. researchgate.netnih.govresearchgate.net
Studies using these techniques have shown that low molecular weight PPC may undergo a one-stage pyrolysis, while higher molecular weight PPC can exhibit a two-step pyrolysis mechanism, involving both main chain random scission and unzipping. researchgate.net The relative contributions of these mechanisms can depend on temperature; chain scission may occur at relatively lower temperatures than the unzipping reaction, which requires higher activation energy. researchgate.net The backbone structure of PPC also plays a significant role in its thermal decomposition behavior. researchgate.netrsc.org
Electrochemical and Oxidative Degradation of this compound in Electrolytes
This compound (PC) is widely used as a polar, aprotic solvent in electrolytes, particularly in lithium-ion batteries, due to its high dielectric constant and good solubility for salts. wikipedia.orgfishersci.caen-academic.com However, PC can undergo electrochemical and oxidative degradation within these systems, which can affect battery performance and lifespan.
Oxidative decomposition of PC primarily occurs at the cathode interface at high potentials. nih.govresearchgate.netrsc.org Density functional theory (DFT) studies have investigated the detailed oxidative decomposition mechanism of PC in the presence of lithium salts. nih.govscience.govresearchgate.net The process is initiated by the oxidation of PC to a radical cation intermediate (PC•+). nih.gov This radical cation can then decompose through various pathways, generating products such as carbon dioxide (CO₂) and other radical cations. nih.govresearchgate.netscience.govresearchgate.net
A key step in the oxidative decomposition involves the shortening of the carbonyl C-O bond and lengthening of adjacent ethereal C-O bonds in the PC molecule, leading to the formation of an acetone (B3395972) radical and CO₂ as primary products. researchgate.netscience.govresearchgate.net These intermediate radicals can further react or terminate, forming various final products, including acetone, diketones, and cyclic or polymeric species. nih.govresearchgate.netscience.gov Acetone is reported as one of the most easily formed products. nih.gov
The type of lithium salt in the electrolyte can influence the rate of PC decomposition, although the major oxidative decomposition products are generally independent of the salt. researchgate.netscience.govresearchgate.net Studies have shown that the decomposition rate constants of PC are affected by the lithium salt type, with different salts leading to varying rates of gas evolution. researchgate.netscience.govresearchgate.net For example, the oxidation of PC with LiPF₆ has been observed to be more severe than with LiBF₄. researchgate.net The low degree of coordination of certain anions can lower the activation energy for ring opening, potentially leading to oxidation at lower potentials. researchgate.netresearchgate.net
Electrochemical degradation can also involve reductive decomposition at the anode, although PC is known to cause exfoliation of graphite (B72142) anodes, limiting its use in some lithium-ion battery configurations unless co-solvents or additives are used to form a stable solid-electrolyte interphase (SEI). rsc.orgscience.govrsc.org While small differences in oxidation stability between PC and ethylene (B1197577) carbonate (EC) have been noted, disparities in their reductive decomposition pathways and the nature of the resulting SEI layers are considered significant factors in their different behaviors with graphite anodes. rsc.orgrsc.org
Oxidative degradation of PC can also be initiated by atmospheric oxidants like hydroxyl radicals (•OH). x-mol.net Studies on the reaction mechanism and kinetics of PC with •OH radicals indicate that hydrogen abstraction from the -CH and -CH₂ sites of PC are dominant reaction channels. x-mol.net This process can lead to the formation of various products, including cyclic and linear carbonates and aldehydes. x-mol.net
Potential Data Tables:
Based on the search results, relevant data could be presented in tables such as:
Table 1: Influence of End-Capping on PPC Thermal Decomposition Temperatures
Columns: PPC Type (Uncapped, Capped with X, Capped with Y), Onset Decomposition Temperature (°C), Td,max (°C)
Table 2: Effect of Additives on PPC Thermal Stability
Table 3: Pyrolysis Products of PPC
Columns: Pyrolysis Temperature (°C), Identified Products, Proposed Mechanism
Table 4: Influence of Lithium Salts on PC Oxidative Decomposition Rate
Columns: Lithium Salt, Relative Decomposition Rate, Major Products
These tables would visually present detailed research findings discussed in the text, illustrating the impact of different factors on the degradation of PPC and PC.
Formation and Decomposition of Radical Cation Intermediates
The oxidative decomposition of this compound, particularly in electrochemical systems like lithium-ion batteries, is initiated by the formation of a radical cation intermediate, denoted as PC•+. This process typically occurs on the cathode. Density functional theory (DFT) studies have investigated the detailed mechanism of this oxidative decomposition.
Upon formation, the PC•+ radical cation can decompose through various pathways. These pathways generate carbon dioxide (CO₂) and other radical cations. These subsequent radical cations can then undergo further reactions, including reduction on the anode or gaining an electron from another PC molecule. This leads to the formation of products such as propanal, acetone, or other relevant radicals. The termination of these radicals results in final products, including cyclic and linear carbonates and other organic species.
Influence of Cations and Electrolyte Components on Degradation Pathways
The presence of cations and other electrolyte components significantly influences the degradation pathways and rates of this compound. In lithium-ion batteries, the type of lithium salt used can affect the decomposition rate constants of PC. For instance, studies have shown that the decomposition rate constants of PC are highly affected by the lithium salt type, with the order of gas volume generation observed to be [PC-ClO₄]⁻ > [PC-BF₄]⁻ > [PC-AsF₆]⁻ > [PC-PF₆]⁻ based on transition state theory calculations.
Computational modeling has revealed that the presence of cations, such as Li⁺, can significantly alter the activation energy barriers for PC degradation reactions. Specifically, the coordination of Li⁺ to the carbonate functionality can influence the superoxide-induced ring opening in PC-based electrolytes. While the major oxidative decomposition products of PC may be independent of the type of lithium salt, the rate of decomposition is influenced. For example, the oxidation of this compound with LiPF₆ has been observed to be more severe than with LiBF₄.
The solvation of lithium ions by carbonate molecules in nonaqueous electrolytes also affects solvent reduction potentials and subsequent decomposition reactions. Solvent molecules coordinated to lithium ions are more prone to react with the electrode.
Identification of Degradation Products in Electrochemical Systems (e.g., acetone, dioxolanes)
Electrochemical degradation of this compound in systems like lithium-ion batteries yields a variety of products. As mentioned earlier, acetone is a commonly formed product, often considered one of the most easily formed among the decomposition products resulting from radical cation decomposition pathways. Propylene oxide is identified as an important intermediate that can isomerize to form acetone.
Other identified degradation products include dioxolanes. Specifically, trans-2-ethyl-4-methyl-1,3-dioxolane and cis-2-ethyl-4-methyl-1,3-dioxolane have been identified as final products resulting from radical termination. Additionally, 2,5-dimethyl-1,4-dioxane is another product formed through radical termination.
In situ techniques like differential electrochemical mass spectrometry (DEMS) and subtractively normalized interfacial Fourier transform infrared spectroscopy (SNIFTIRS) have been used to identify oxidative decomposition products of PC-containing battery electrolytes at metal oxide electrodes. These studies have detected signals indicating the possible evolution of acetone as PC undergoes oxidative decomposition on the electrode surface.
Common decomposition products during the storage of carbonate solutions can also include alcohols such as propylene glycol, formed from the reduction in the corresponding carbonate solvents. Other reported degradation products include ethers, esters, and various organic carbonates.
Interfacial Decomposition Reactions at Electrodes
Interfacial reactions at the electrode surfaces are critical in the degradation of this compound, particularly in battery systems. The incompatibility between PC-based electrolytes and graphite anodes is a classic example, where PC-solvated Li⁺ can intercalate into the graphite interlayers due to the formation of an ineffective solid electrolyte interphase (SEI) layer. This contrasts with ethylene carbonate (EC), which forms a more effective SEI.
The reduction of PC on graphite surfaces via a single-electron pathway can form a stable SEI, which is necessary for the reversible cycling of graphite. However, the reduction process of PC is different from EC, leading to less efficient passivation and more extensive PC reduction. While EC- and PC-based electrolytes may have similar reaction pathways, PC is reduced more extensively, forming a thicker SEI, but these reduction products may redissolve in the electrolyte, leaving the bare electrode surface exposed.
Oxidative decomposition of PC also occurs at the cathode interface. Studies using in situ FTIR have shown the formation of reaction products during anodic polarization of electrodes like LiCoO₂ thin films in PC-based electrolytes. The oxidative decomposition of PC can lead to the formation of intermediates resulting from the opening of the ring in the solvent molecule.
Irreversible changes to the electrode surface, such as microscopic roughening of glassy carbon electrodes, have been observed at potentials where bulk solution decomposition is not yet significant, indicating interfacial reactions are occurring at lower potentials.
Hydrolytic Stability and Degradation in Aqueous Environments
This compound is very soluble in water. While generally stable under normal storage conditions, this compound can undergo hydrolysis in the presence of water, especially with increased temperature or the presence of acids, bases, metal oxides, or salts.
In an aqueous solution, the primary decomposition products of this compound are propylene glycol and carbon dioxide. The rate of this decomposition increases with increasing temperature. The presence of acids, bases, or salts in the aqueous solution accelerates the decomposition process. This hydrolytic degradation can potentially lead to pressure buildup in closed containers due to the liberation of CO₂.
Poly(this compound) (PPC), a polymer derived from PC, can also undergo hydrolytic degradation. Studies on the degradation of PLA/PPC films in phosphate (B84403) buffer (an aqueous medium) showed greater surface erosion compared to degradation in soil, attributed to the leaching of low molecular weight degradation species. PPC is considered more susceptible to hydrolytic and enzymatic degradation than polylactic acid (PLA).
Biodegradation Mechanisms of this compound and its Polymers
This compound is considered biodegradable. Poly(this compound) (PPC), a polymer synthesized from propylene oxide and carbon dioxide, is also a biodegradable polymer.
During the biodegradation of PPC by microorganisms, it can be initially degraded into oligomers. These oligomers can be further decomposed into final products such as carbon dioxide and water. The degradation rate of PPC can sometimes be determined by measuring CO₂ production.
While the exact mechanisms of in vivo biodegradation of PPC may still be unclear, some studies suggest that enzymatic hydrolysis plays a primary role, with oxidative degradation being minor. Different microorganisms may express enzymes that influence the variation in PPC biodegradation. For example, a copolymer film of PPC and poly(ε-caprolactone) was shown to be degraded by Rhizopus arrhizus lipase, ColoneZyme A, and Proteinase K.
Complete degradation is a significant advantage of PPC, which can be degraded through various pathways, including biodegradation. Biodegradation, along with hydrolysis, is considered a non-polluting degradation route for PPC.
Poly(alkylene carbonates) like PPC can decompose in air or oxygen via combustion, yielding water and carbon dioxide. In non-oxygen environments, pyrolysis can lead to the formation of this compound as a decomposition product.
PPC can be fully decomposed by microbes, releasing CO₂ and water due to the presence of carbonate linkages in its backbone. Compost experiments have demonstrated significant weight loss in PPC over time, indicating good biodegradability.
Degradation Pathways of Poly(this compound)
| Mechanism | Temperature Range (°C) | Primary Products | Notes |
| Backbiting / Unzipping | 150-180 | Cyclic this compound | Dominant at lower temperatures, especially with certain end groups. |
| Chain Scission | > 200 | CO₂, compounds with alkene ends | Dominant at higher temperatures. |
| Enzymatic Hydrolysis | - | Oligomers, then CO₂, H₂O | Primary route in biodegradation. |
| Hydrolysis (Aqueous) | Variable (accelerated by acid/base/salt/heat) | Propylene glycol, CO₂ | Occurs in the presence of water. |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 7924 |
| Acetone | 180 |
| 1,3-Dioxolane | 31404 |
| Propylene glycol | 1030 [Search needed - not in results] |
| Carbon dioxide | 280 [Search needed - not in results] |
| Propanal | 7071 [Search needed - not in results] |
| Propylene oxide | 7486 [Search needed - not in results] |
| trans-2-ethyl-4-methyl-1,3-dioxolane | Search needed - not in results |
| cis-2-ethyl-4-methyl-1,3-dioxolane | Search needed - not in results |
| 2,5-dimethyl-1,4-dioxane | Search needed - not in results |
| Poly(this compound) | Search needed - not in results, but related to CID 45040293 and described as polymer of propylene oxide and carbon dioxide |
This compound (PC) is a polar, aprotic solvent with various applications, including as a component in lithium-ion battery electrolytes. Its performance and stability in these applications are significantly influenced by its degradation pathways. Understanding these mechanisms is crucial for improving the lifespan and safety of devices utilizing PC.
Formation and Decomposition of Radical Cation Intermediates
The oxidative decomposition of this compound, particularly in electrochemical systems like lithium-ion batteries, is initiated by the formation of a radical cation intermediate, denoted as PC•+. This process typically occurs on the cathode. Density functional theory (DFT) studies have investigated the detailed mechanism of this oxidative decomposition. The calculated results indicate that PC is initially oxidized on the cathode to a radical cation intermediate, PC•+.
Upon formation, the PC•+ radical cation can decompose through various pathways, generating carbon dioxide (CO₂) and other radical cations. These subsequent radical cations can then undergo further reactions, including reduction on the anode or gaining an electron from another PC molecule, forming propanal, acetone, or relevant radicals. The termination of these radicals results in final products, including trans-2-ethyl-4-methyl-1,3-dioxolane, cis-2-ethyl-4-methyl-1,3-dioxolane, and 2,5-dimethyl-1,4-dioxane. Among all the products, acetone is most easily formed.
Influence of Cations and Electrolyte Components on Degradation Pathways
The presence of cations and other electrolyte components significantly influences the degradation pathways and rates of this compound. In lithium-ion batteries, the type of lithium salt used can affect the decomposition rate constants of PC. The decomposition rate constants of this compound are highly affected by the lithium salt type. Based on rate constant calculations using transition state theory, the order of gas volume generation is [PC-ClO₄]⁻ > [PC-BF₄]⁻ > [PC-AsF₆]⁻ > [PC-PF₆]⁻.
Computational modeling has revealed a large difference in the activation energy barriers when Li⁺ was the countercation compared with tetraethylammonium (B1195904) (TEA⁺), due to the coordination of Li⁺ to the carbonate functionality, which could affect superoxide-induced solvent degradation. While the major oxidative decomposition products of this compound are independent of the type of lithium salt, the decomposition rate is influenced. The oxidation of this compound with LiPF₆ was more severe than that in this compound with LiBF₄.
Carbonate molecules strongly solvate Li⁺ in organic nonaqueous electrolytes, and such solvation also considerably affects the solvent reduction potentials and the subsequent decomposition reactions. Solvent molecules coordinated to lithium ions would be prone to react with the electrode.
Identification of Degradation Products in Electrochemical Systems (e.g., acetone, dioxolanes)
Electrochemical degradation of this compound in systems like lithium-ion batteries yields a variety of products. Acetone is a primary oxidative decomposition product, formed along with CO₂ as a result of oxidation. Acetone is among the most easily formed products. Propylene oxide is an important intermediate that isomerizes to form acetone.
Other identified degradation products include dioxolanes. The radicals formed during decomposition terminate by forming final products, including trans-2-ethyl-4-methyl-1,3-dioxolane, cis-2-ethyl-4-methyl-1,3-dioxolane, and 2,5-dimethyl-1,4-dioxane.
In situ differential electrochemical mass spectrometry (DEMS) and in situ subtractively normalized interfacial Fourier transform infrared spectroscopy (SNIFTIRS) have been used to study the oxidative decomposition products of a this compound containing battery electrolyte at metal oxide electrodes. Detailed analysis of signals indicated the possible evolution of acetone as PC is oxidatively decomposed on the electrode surface.
Common decomposition products formed during the storage of carbonate solutions include alcohols such as ethylene glycol and propylene glycol, formed from the reduction in the corresponding carbonate solvents. Other degradation products such as ethers, esters, and various organic carbonates have also been reported.
Interfacial Decomposition Reactions at Electrodes
Interfacial reactions at the electrode surfaces are critical in the degradation of this compound, particularly in battery systems. The compatibility between electrolyte and electrode has always been a key issue in rechargeable batteries because the electrolyte/electrode interface is the main site where the reaction occurs. An electrolyte consisting of this compound (PC) and lithium salt is incompatible with a graphite anode, a classic problem in lithium-ion batteries. A slightly different intermediate product decomposed from PC resulted in an invalid SEI film on the graphite anode, leading to PC-solvated Li⁺ intercalation into the interlayers of graphite.
Reduction products of PC on graphite surfaces via a single-electron path form a stable Solid Electrolyte Interphase (SEI), which allows the reversible cycling of graphite. However, the reduction process of PC is different to EC, and the electrode is not as efficiently passivated by the reduced PC species, leading to more PC reduction. Although both EC- and PC-based electrolytes appear to have virtually identical reaction pathways, PC is reduced much more extensively than EC and forms a much thicker SEI. However, while the SEI derived from EC remains on the electrode, PC reduction products redissolve in the electrolyte leaving the bare C electrode behind.
The this compound oxidation leads to the formation of intermediates resulting from the opening of the ring in the solvent molecule. Irreversible changes to the electrochemical double-layer and surface structure of glassy carbon electrodes were observed at potentials as low as 3.5 V, in the absence of bulk solution decomposition, or other detectable faradaic reactions, indicating interfacial interactions.
Hydrolytic Stability and Degradation in Aqueous Environments
This compound is very soluble in water. This compound is stable under normal storage conditions. However, in the presence of an acid, base, metal oxide or salt, this compound may decompose liberating CO₂. These materials will also decrease thermal stability.
In an aqueous solution, the decomposition products would be propylene glycol and CO₂. Hydrolysis occurs with boiling of the aqueous solution, whereas thermal decomposition occurs at temperatures above 200°C. If an acid, base, or salt is present in the aqueous solution of this compound, decomposition will occur. Primary decomposition products of this compound to these materials include propylene glycol, propylene oxide, propionaldehyde, allyl alcohol, and carbon dioxide. The rate of decomposition increases with increasing temperature.
Poly(this compound) (PPC) can undergo hydrolysis. The degradation rate of PLA/PPC films in phosphate buffer showed greater surface erosions compared to the degradation in soil, which was attributed to the leaching of the low molecular degradation species out of the foils. PPC is more susceptible to hydrolytic and enzymatic degradation than PLA.
Biodegradation Mechanisms of this compound and its Polymers
This compound is biodegradable. Poly(this compound) (PPC) is an aliphatic polycarbonate with biodegradability. PPC is a biodegradable amorphous polymer because of the APC ester structure on its backbone.
During the in vitro biodegradation by microorganisms, PPC can be first degraded into oligomers, which can be further decomposed to yield the final products of CO₂ and H₂O. The degradation rate of PPC can be determined by CO₂ production. PPC can be fully decomposed to release only CO₂ and water by microbes due to the repeating units of carbonate linkages. Compost experiments show a weight loss of 50% in three months elucidating its good biodegradability.
Some studies have suggested that PPC undergoes biodegradation primarily through enzymatic hydrolysis while oxidative degradation plays a minor role. The variation in the biodegradation of PPC is probably also due to the enzymes expressed by different microorganisms. A copolymer film of PPC and PCL has been found to be degraded by Rhizopus arrhizus lipase, ColoneZyme A and Proteinase K.
PPC can be degraded in various ways, such as thermal degradation, biodegradation and hydrolysis (under acid and alkaline conditions). Biodegradation and hydrolysis are the advantages of non-polluting degradation of PPC.
Poly(Alkylene Carbonates) decompose cleanly in air or oxygen via the combustion process, yielding water and carbon dioxide. In non-oxygen environments, pyrolysis can lead to the formation of this compound as a decomposition product.
Degradation Pathways of Poly(this compound)
| Mechanism | Temperature Range (°C) | Primary Products | Notes |
| Backbiting / Unzipping | 150-180 | Cyclic this compound | Dominant at lower temperatures, especially with certain end groups. |
| Chain Scission | > 200 | CO₂, compounds with alkene ends | Dominant at higher temperatures. |
| Enzymatic Hydrolysis | - | Oligomers, then CO₂, H₂O | Primary route in biodegradation. |
| Hydrolysis (Aqueous) | Variable (accelerated by acid/base/salt/heat) | Propylene glycol, CO₂ | Occurs in the presence of water. |
Environmental Science and Sustainability Assessment of Propylene Carbonate
Life Cycle Assessment (LCA) of Propylene (B89431) Carbonate Manufacturing and Utilization
Cradle-to-Grave Environmental Impact Analysis
A cradle-to-grave analysis of propylene carbonate considers the environmental burdens at each stage, including the acquisition of raw materials, manufacturing processes, transportation, use, and end-of-life disposal. LCA studies identify key areas contributing to environmental loads, such as global warming potential, non-renewable resource consumption, and acidification effects. researchgate.netscientific.net One study focusing on poly(this compound) (PPC), a polymer derived from this compound, indicated that the synthesis phase contributes the most significantly to environmental impacts across various categories, followed by the production of propylene oxide, a key raw material. inoteexpress.com Efforts to enhance the sustainability of PC production include optimizing reaction conditions, improving catalyst efficiency, and recycling by-products to minimize waste and reduce environmental footprints. lanhechem.com
Resource Consumption and Emission Profiling
The primary raw materials for this compound production are propylene oxide and carbon dioxide. lanhechem.comrawsource.com A significant advantage highlighted in the production of PC is the utilization of carbon dioxide as a feedstock, which contributes to carbon capture and utilization strategies and aligns with the goal of reducing greenhouse gas emissions. rawsource.comspecificpolymers.comntu.edu.sgmdpi.comunl.eduunl.eduresearchgate.netresearchgate.net This "carbon fixation" function makes PC an ideal polymer for the era of "carbon neutrality". mdpi.com
Energy consumption is a substantial factor in the manufacturing process. inoteexpress.comlanhechem.com For instance, producing 1000 lb of PC requires considerable energy, encompassing material resource energy, process energy, and transportation energy, totaling approximately 26,909,000 BTU. lanhechem.com Studies have estimated net CO2 emission reductions associated with the production of PC and PPC utilizing CO2. unl.eduunl.eduresearchgate.net Waste emissions from certain extraction processes using this compound as a solvent have been characterized as organic, low-toxicity, and highly biodegradable, suggesting a negligible environmental impact from this waste stream. emerginginvestigators.org
Comparative LCA with Traditional Solvents (e.g., Cresol)
Comparative LCA studies provide valuable context for assessing the environmental performance of this compound against traditional alternatives. An eco-efficiency analysis comparing the use of this compound and cresol (B1669610) as solvents in wire coatings concluded that this compound is the more eco-efficient option. basf.com While energy consumption, material consumption, and emissions showed only slight differences between the two solvents in this specific application, the primary distinction in environmental impact was attributed to the higher toxicity and risk potentials associated with cresol. basf.com
Interactive Table 1: Comparative Environmental Attributes: this compound vs. Cresol (in Wire Coating Application)
| Attribute | This compound | Cresol | Notes |
| Eco-efficiency | More Eco-efficient | Less Eco-efficient | Based on overall assessment. basf.com |
| Toxicity Potential | Lower | Higher | Major factor in eco-efficiency. basf.com |
| Risk Potential | Lower | Higher | Major factor in eco-efficiency. basf.com |
| Energy Consumption | Slight Difference | Slight Difference | Minor difference between alternatives. basf.com |
| Materials Consumption | Slight Difference | Slight Difference | Minor difference between alternatives. basf.com |
| Emissions | Slight Difference | Slight Difference | Minor difference between alternatives. basf.com |
Eco-Efficiency and Green Chemistry Attributes
This compound is frequently recognized for its contributions to eco-efficiency and its alignment with green chemistry principles. rawsource.comspecificpolymers.comntu.edu.sgmdpi.comatamankimya.comsolechem.eu Its synthesis route, which can utilize captured carbon dioxide, is a prime example of green chemistry in action, transforming a greenhouse gas into a valuable chemical product. specificpolymers.comntu.edu.sgmdpi.com
Biodegradability and Environmental Fate Studies
A key environmental advantage of this compound is its biodegradability. rawsource.comspecificpolymers.commdpi.comemerginginvestigators.orgatamankimya.comsolechem.eusmc-global.com Studies have demonstrated its aerobic degradability, with reports indicating significant degradation occurring relatively quickly after an initial acclimatization phase. epa.gov this compound has been shown to degrade into benign products like water and carbon dioxide. rsc.org The low toxicity and high biodegradability of diluted this compound contribute to the assessment that its disposal has a negligible environmental impact. emerginginvestigators.org While detailed information on the environmental fate and transport of PC is limited, its physical properties suggest slow evaporation from soil and water, although leaching to water is possible. epa.gov
Contribution to Carbon Capture and Utilization Strategies
This compound (PC) plays a significant role in Carbon Capture and Utilization (CCU) strategies, primarily through its application as a CO₂ extraction solvent and as a component in the synthesis of CO₂-based polymers. lyondellbasell.comrawsource.com The utilization of CO₂ in chemical processes, such as the production of this compound itself from propylene oxide and carbon dioxide, is a suggested method for reducing atmospheric CO₂ concentration. researchgate.netresearchgate.net
PC can effectively absorb carbon dioxide from industrial sources, preventing its release into the atmosphere. rawsource.com Once absorbed, the CO₂ can be separated and either stored or used in other industrial processes. rawsource.com This dual functionality of capturing and potentially utilizing CO₂ underscores its importance in advancing sustainable industrial practices and contributing to efforts aimed at combating global warming. rawsource.com
Furthermore, CO₂-based copolymers like polypropylene (B1209903) carbonate (PPC), which can be synthesized from carbon dioxide and propylene oxide, offer a double environmental benefit. nih.govmdpi.com They not only utilize captured CO₂ but can also replace oil-based raw materials in the plastics industry with renewable ones. nih.govmdpi.com Research is ongoing to develop efficient catalytic processes for the conversion of CO₂ and propylene oxide to this compound and subsequently to PPC, with studies exploring the use of various catalysts, including ionic liquids and tailored Zn glutarate catalysts. researchgate.netnih.govmdpi.comresearchgate.netnih.gov
The mechanism for the synthesis of cyclic carbonates, such as this compound, from epoxides and CO₂ often involves a catalyst that facilitates the ring-opening of the epoxide, followed by the reaction with carbon dioxide. researchgate.netnih.gov this compound itself has been found to be a suitable solvent for the synthesis of cyclic carbonates from styrene (B11656) oxide and CO₂. nih.gov
The increasing demand for eco-friendly plastics and the global commitment to carbon dioxide utilization are driving the growth of the polythis compound market, highlighting its potential as a sustainable material. factmr.com
Regulatory Compliance and Environmental Standards for this compound Utilization (e.g., VOC exemption)
This compound is recognized for its reduced environmental impact compared to some traditional solvents, partly due to its biodegradability and low toxicity. smc-global.com It is classified as a volatile organic compound (VOC)-exempt solvent by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). lyondellbasell.comsmc-global.comhydrite.com The EPA has revised its definition of VOCs to exclude this compound, based on its negligible contribution to tropospheric ozone formation. federalregister.gov This determination was made because the mass Maximum Incremental Reactivity (MIR) value for this compound is equal to or less than that of ethane, which is considered negligibly reactive. federalregister.gov
The VOC exemption status offers formulators increased flexibility in creating products that meet stringent VOC emission regulations, leading to the development of products with reduced volatile organic compounds and helping to minimize indoor air pollution. smc-global.com This is particularly relevant in industries such as paints, coatings, inks, and adhesives, where VOC emissions are a significant concern. smc-global.comhydrite.com
While the U.S. EPA has granted federal VOC exemption, it is noted that state and local definitions may vary. lyondellbasell.com this compound's low vapor pressure also contributes to its classification as VOC-exempt. hydrite.com
In terms of broader environmental standards, this compound is readily biodegradable, which minimizes the potential for soil and water contamination. smc-global.comparchem.com It is not considered persistent or bioaccumulative to a significant extent. parchem.comcarlroth.com Disposal of this compound and contaminated packaging should be done in accordance with local, state, and federal environmental control regulations. parchem.compentachemicals.eu Preventing discharge into drains, surface water, and groundwater is emphasized in safety guidelines. pentachemicals.eucarlroth.comfishersci.com
The stability of this compound under normal storage conditions is also a favorable environmental characteristic. lyondellbasell.com However, it can decompose in the presence of acids, bases, metal oxides, or salts, potentially releasing CO₂ and propylene glycol. lyondellbasell.com
The regulatory landscape, coupled with its favorable environmental profile, positions this compound as a preferred alternative to conventional petroleum-based solvents for companies aiming to align with sustainability goals and comply with environmental standards. smc-global.com
Advanced Analytical and Spectroscopic Characterization of Propylene Carbonate Systems
Chromatographic Techniques for Purity and Composition Analysis
Chromatographic methods are indispensable for separating and quantifying components in complex mixtures involving propylene (B89431) carbonate, enabling the assessment of its purity and the identification of impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique frequently employed for the analysis of propylene carbonate, particularly for determining its purity and identifying organic impurities and degradation products. This method is applicable to the analysis of solvents in lithium-ion batteries and pharmaceutical formulations ri.sesigmaaldrich.comanalytice.com. GC-MS allows for both the quantification of known components and the identification of unknown substances through their mass spectra ri.sesigmaaldrich.com.
Specific stationary phases in GC columns, such as bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) (e.g., SPB®-624 or OVI-G43), are effective for separating carbonate battery solvents like this compound and their associated organic impurities due to their increased polarity sigmaaldrich.com. The full scan acquisition capability of GC-MS facilitates the qualitative analysis of typical impurities that may arise during the manufacturing, packaging, or distribution of these solvents sigmaaldrich.com. GC-MS/MS, utilizing a triple quadrupole system, can further enhance the selectivity, sensitivity, and stability of the analysis, allowing for precise detection of various carbonate solvents and additives in battery electrolytes, even in complex matrices expec-tech.com.
Research findings demonstrate the effectiveness of GC-MS for separating and analyzing common carbonate battery solvents and their impurities within a relatively short analysis time, typically around 18 minutes sigmaaldrich.com. The method shows good linearity, sensitivity, and reproducibility for quantifying these compounds expec-tech.com. For instance, studies have shown that GC-MS methods can achieve detection limits lower than 0.145 μg/mL for various carbonate solvents and additives in battery electrolytes expec-tech.com.
Headspace Gas Chromatography for Volatile Analysis
Headspace Gas Chromatography (HS-GC) is a technique specifically designed for the analysis of volatile components present in liquid or solid samples. This method is particularly useful for determining organic volatile impurities (OVIs) in materials like pharmaceutical preparations and for analyzing volatile components in solvents such as this compound google.comchromatographyonline.comsigmaaldrich.com.
HS-GC involves establishing an equilibrium between the volatile analytes in the sample matrix and the gas phase (headspace) in a sealed vial by heating rsc.org. A portion of the headspace gas is then injected into a GC system for separation and analysis google.comshimadzu.com. This technique offers the advantage of analyzing volatile components free from the potentially interfering sample matrix sigmaaldrich.com. The purity of the dissolution solvent used in headspace analysis is critical to avoid extraneous peaks sigmaaldrich.com.
HS-GC is a reliable method for determining the water content in this compound rsc.org. Precise determination of water content is important in various applications of PC rsc.org. Studies have developed and applied headspace GC/MS methods with standard addition techniques for accurate water content determination in various solvent matrixes, including those relevant to this compound rsc.org.
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques provide valuable insights into the molecular structure of this compound and its interactions within different systems, as well as enabling its quantitative analysis.
Fourier Transform-Infrared (FTIR) and Attenuated Total Reflectance (ATR-FTIR) Spectrometry
Fourier Transform-Infrared (FTIR) and Attenuated Total Reflectance-Fourier Transform-Infrared (ATR-FTIR) spectrometry are widely used for the analysis of this compound. These techniques can be employed for the noninvasive determination of this compound in pharmaceutical formulations researchgate.net.
ATR-FTIR is particularly useful for studying the structural changes of this compound in different environments. The carbonyl stretching band of pure this compound typically appears as a single peak around 1780-1795 cm⁻¹ in the ATR-FTIR spectrum rsc.orgunifi.it. Upon solvation with ions, such as Li⁺ in electrolyte solutions, this carbonyl band can split into two peaks, indicating interactions between the ions and the carbonyl group of PC rsc.org. Similarly, the binding of molecules like nitrogen dioxide (NO₂) to the carbonyl group of PC can also result in a splitting and shifting of the carbonyl stretching mode rsc.org.
ATR-FTIR can also be applied to analyze solid products formed from reactions involving this compound, such as the analysis of passivation films formed on electrodes in battery electrolytes osti.gov. The technique helps in identifying the chemical nature of these films, which can include compounds like lithium carbonate or alkoxides derived from the electrolyte components osti.gov. Furthermore, ATR-FTIR has been used to characterize the products of transesterification reactions involving poly(this compound) tsijournals.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., PFG-NMR for Diffusion Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and dynamic studies of this compound systems. Different NMR techniques can provide information about the molecular environment, interactions, and mobility of PC and other components in a mixture.
Pulsed-Field Gradient NMR (PFG-NMR) is a particularly valuable technique for studying diffusion processes in liquid systems containing this compound, such as battery electrolytes mdpi.comaip.orgresearchgate.netwhiterose.ac.ukacs.org. PFG-NMR allows for the determination of self-diffusion coefficients of individual species, including the solvent molecules (PC), cations (e.g., Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺), and anions (e.g., BF₄⁻, PF₆⁻, TFSI⁻) mdpi.comaip.orgresearchgate.netwhiterose.ac.uk.
These diffusion studies provide crucial insights into ion transport mechanisms, solvation structures, and ion-solvent interactions within the electrolyte mdpi.comaip.orgresearchgate.netacs.org. For instance, PFG-NMR studies have shown that the diffusion rate of lithium ions in PC-based electrolytes can be slower than that of larger anions like BF₄⁻, which is attributed to the strong solvation of Li⁺ by PC molecules, resulting in a larger effective radius for the solvated lithium ion researchgate.netwhiterose.ac.uk.
PFG-NMR data, when combined with conductivity measurements, can also be used to estimate the degree of ionic association in electrolyte solutions researchgate.net. Research using PFG-NMR has investigated the influence of different cations and their valency on the diffusion of ions and the PC solvent in electrolyte solutions aip.org. These studies reveal how the nature of the salt affects the transport properties of the electrolyte system aip.org.
NMR spectroscopy, including techniques beyond PFG-NMR, is also used for high-resolution analysis of liquid electrolytes to assess the composition of the solvate environment of ions and study ion dissociation mdpi.com.
Computational Chemistry and Theoretical Modeling of Propylene Carbonate Systems
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. It is widely applied to study the properties and reactivity of PC, providing valuable information on reaction pathways, transition states, and electronic characteristics.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations have been extensively used to study the reaction mechanisms involving propylene (B89431) carbonate. For instance, DFT has been employed to investigate the synthesis of PC from propylene oxide and CO₂. Studies have explored uncatalyzed reactions and those catalyzed by substances like KI or KI/NH₃, determining the geometric configurations of reactants, intermediates, and transition states. Vibrational analysis and intrinsic reaction coordinate (IRC) calculations help confirm the predicted transition states and reaction pathways ingentaconnect.com. The energy barriers for these reactions can be calculated, revealing how catalysts can significantly reduce these barriers and increase reaction rates ingentaconnect.com.
DFT is also vital in understanding the decomposition mechanisms of PC, particularly in the context of lithium-ion batteries. Studies have investigated the reductive decomposition of PC in the presence of lithium ions, identifying ion-pair intermediates and subsequent ring-opening reactions acs.org. The oxidative decomposition of PC in the presence of lithium salts has also been studied using DFT, detailing the formation of primary oxidative decomposition products like acetone (B3395972) radical and CO₂ through the shortening of the carbonyl C-O bond and lengthening of adjacent ethereal C-O bonds researchgate.netacs.orgfigshare.com. Transition state theory, in conjunction with DFT, allows for the investigation of reaction rate constants, showing how the type of lithium salt can influence the decomposition rate researchgate.netacs.orgfigshare.com.
DFT studies have also explored the ring-opening of cyclic carbonates like PC catalyzed by organic bases such as guanidines. These calculations reveal different reaction pathways depending on the nature of the amine involved and highlight the role of catalysts in reducing the Gibbs free energy of the reaction by acting as both base and hydrogen-bond donor rsc.orgrsc.org.
Electronic Structure and Reactivity Predictions
DFT is a powerful tool for predicting the electronic structure and reactivity of PC. By analyzing molecular orbitals, charge distribution, and bond properties, DFT can provide insights into how PC interacts with other species and undergoes chemical transformations. For example, natural bond orbital (NBO) and atoms in molecules (AIM) theories, often used alongside DFT, help determine orbital interactions and the nature of bonds within PC and its complexes ingentaconnect.com.
In the context of battery electrolytes, DFT calculations can predict how the electronic structure of PC changes upon solvation with ions like Li⁺, which can influence its reactivity towards the electrode surface acs.org. DFT studies on the adsorption of PC on electrode surfaces, such as LiMn₂O₄, can reveal how these interactions affect the electronic state of the electrode material and its stability, which is crucial for battery performance iphy.ac.cn. Adsorption of PC on the LiMn₂O₄ (100) surface, for instance, can decrease the reactivity of Mn³⁺ ions by increasing their coordination with oxygen atoms, thereby improving the stability of the surface iphy.ac.cn.
Prediction of Electrochemical Properties and Reduction Potentials
Predicting the electrochemical behavior of PC is critical for its application in electrochemical devices. DFT calculations can estimate properties such as reduction and oxidation potentials. Studies have shown that the reduction potentials of PC can be calculated using cluster models, and comparisons with other solvents like ethylene (B1197577) carbonate (EC) can highlight differences in their electrochemical stability acs.org. While PC and EC show similar reaction kinetics for reductive decomposition, their thermodynamic differences, such as reduction potentials and the energy released upon radical anion formation, are noteworthy acs.org.
DFT studies have also investigated how the presence of lithium salts and other additives affects the electrochemical properties of PC-based electrolytes. For example, the coordination of electrolyte constituents to organic molecules in PC can modulate their electrochemical activity mit.edu. DFT calculations can predict the reduction potentials of these modified species, aiding in the design of new active materials for energy storage mit.edu. The oxidation stability of PC can also be assessed using DFT by calculating oxidation potentials and evaluating kinetic stability based on the difference between adiabatic and vertical oxidation potentials rsc.org.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. For PC-based systems, MD simulations are invaluable for understanding dynamic processes such as solvation, ion transport, and diffusion, providing a bridge between molecular structure and macroscopic properties.
Solvent-Solute Interactions and Solvation Dynamics
MD simulations provide detailed insights into how PC molecules interact with solutes, particularly ions in electrolyte solutions. These simulations can visualize and quantify the solvation shells formed around ions, revealing the number and arrangement of PC molecules in the vicinity of the solute techscience.comcapes.gov.br. Studies using MD have clarified the existence of first and second solvation shells around Li⁺ ions in PC, showing that these shells can interact attractively via overlaps, which influences the diffusion of the ions techscience.com.
MD simulations can also investigate the solvation dynamics, which describes how the solvent molecules reorient and rearrange around a changing solute charge distribution or during chemical reactions. Studies have explored the solvation of various ions, including Li⁺, Na⁺, and K⁺, in PC and mixtures containing PC, revealing differences in solvation structure and dynamics depending on the ion size and charge capes.gov.brresearchgate.netosti.gov. For instance, Li⁺ forms a well-defined first solvation shell in carbonates, while larger ions like Na⁺ and K⁺ show more disordered solvation structures capes.gov.brosti.gov. The interaction energy between metal cations, PC solvent, and anions like TFSI⁻ can also be studied, showing trends based on cation size aip.org. MD simulations, sometimes combined with experimental techniques like Raman spectroscopy, can also probe the structural evolution and hydrogen bonding interactions in mixtures of PC with other substances like water nsf.govacademie-sciences.fr.
Interfacial Wetting and Droplet Structure Simulations
Simulations are employed to study the behavior of propylene carbonate at interfaces, including its wetting properties and the structure of droplets. Studies have investigated the interaction forces between surfaces across ionic liquid solutions in this compound, revealing insights into the conformation of ions at the interface. researchgate.net The analysis of short-range structural forces in these simulations has shown a correlation between the ion layer thickness at the interface and the ionic liquid molar fraction in the solution, suggesting conformational changes related to ion packing density. researchgate.net
Molecular dynamics (MD) simulations have been utilized to explore the effect of water on the wetting behavior and interfacial structure of ionic liquid droplets on surfaces, which is relevant for applications involving solid-fluid interfaces. researchgate.net While some studies focus on ionic liquids with PC as a solvent, the principles and methodologies applied to understand interfacial behavior and droplet structure are directly applicable to PC-centric systems. researchgate.net For instance, measurements using a surface force apparatus (SFA) have shown a sharp transition in the experimental wavelength when mixing this compound with a pyrrolidinium-based ionic liquid, indicating changes in molecular arrangement in the film. researchgate.net
Prediction of Transport Properties (e.g., Conductivity)
Computational methods, particularly molecular dynamics simulations, are extensively used to predict the transport properties of this compound-based electrolyte solutions, such as conductivity, diffusion coefficients, and transference numbers. These properties are crucial for the performance of electrochemical devices like lithium-ion batteries.
Molecular dynamics simulations can calculate transport coefficients for electrolyte solutions, providing data on conductivity, diffusion coefficients, and transference numbers as a function of concentration and temperature. chemrxiv.orgaip.org For example, simulations of LiPF(_6) in racemic this compound have yielded transport coefficients at room temperature, with conductivity, diffusion coefficient, and transference number values being determined. chemrxiv.org
Studies have shown that non-polarizable, scaled-charge force fields can effectively predict the diffusion and conductivity in PC electrolyte solutions, offering a computationally less demanding approach compared to polarizable or ReaxFF models. aip.org The agreement between simulation predictions and experimental data for diffusion coefficients of both the solvent (PC) and ions across a range of temperatures has been demonstrated. aip.orgresearchgate.net
Quantitative prediction of ionic conductivity compared to experiments can be achieved across a range of temperatures using molecular dynamics simulations. researchgate.net The structure of the solvation shell around ions in PC solutions has been studied using radial distribution functions obtained from simulations, providing insights into how the cation size influences the diffusion of different species. aip.orgkarazin.ua
Non-equilibrium molecular dynamics (NEMD) simulations offer a less computationally demanding approach to evaluate ionic conductivity by analyzing the Joule heating effect under an applied electric field. researchgate.net
Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters
Quantum chemical calculations are valuable for determining thermodynamic and kinetic parameters related to this compound and its reactions. These calculations provide insights into molecular properties, reaction mechanisms, and energy landscapes.
Quantum chemical methods have been used to examine the molecular characteristics of additives in PC-based electrolytes, providing insights into their reduction behavior and the formation of the solid-electrolyte interphase (SEI) in batteries. researchgate.net Calculations can reveal that certain additives are reduced before the PC solvent and undergo rapid decomposition, producing thermodynamically stable products crucial for SEI formation. researchgate.net The binding energy of ions with PC and additives can also be calculated, which is relevant for understanding desolvation processes in electrolytes. researchgate.net
Quantum chemistry (QC) calculations have been employed to verify proposed reaction mechanisms, such as the transesterification of this compound with methanol (B129727) catalyzed by deep eutectic solvents. doi.org These calculations help elucidate the reaction pathway and the role of catalysts. doi.org
While quantum chemical calculations are often performed in the gas phase, solvation models are used to account for the influence of the solvent, such as this compound, on thermodynamic and kinetic parameters in the condensed phase. mdpi.com The selection of appropriate basis sets in these calculations is crucial for accurately predicting kinetic parameters. mdpi.com Quantum chemical calculations can be linked to condensed phase kinetic modeling to provide a comprehensive understanding of reaction processes. mdpi.com
Studies have also utilized high-level quantum calculations on ion-solvent dimers involving PC to develop parameters for molecular simulations, aiming to improve the accuracy of predicting solvation thermodynamics. acs.org These calculations highlight the importance of considering polarization and dispersion forces for accurate modeling of ions in PC. acs.org
Population Balance Modeling for Polymer Degradation Kinetics
Population balance modeling (PBM) is a theoretical framework used to describe the evolution of particle or molecular size distributions in processes involving birth, growth, death, or breakage events. In the context of this compound, PBM has been applied to study the kinetics of poly(this compound) (PPC) degradation.
The thermal degradation kinetics of poly(this compound) (PPC) during melt processing has been investigated using population balance models. colab.wsresearchgate.netmdpi.com These models can describe the degradation process by considering mechanisms such as random chain scission and chain end scission. colab.ws By comparing the predictions of the PBM with experimental data on the evolution of molecular weight and molecular weight distributions, researchers can propose and validate degradation mechanisms. colab.ws
Studies have shown that random chain scission and chain end scission can occur simultaneously during PPC degradation at elevated temperatures, with random chain scission dominating at higher temperatures. colab.ws Population balance equations (PBEs) are used within this framework to model the changes in molecular weight distributions over time. colab.ws
The application of PBM allows for a detailed kinetic analysis of polymer degradation, complementing experimental techniques like thermogravimetric analysis (TGA) and gel permeation chromatography (GPC). colab.wsresearchgate.net The model can help determine activation energies for the degradation process based on experimental data. colab.wsresearchgate.net
Multiscale Modeling Approaches for Complex this compound Systems
Complex systems involving this compound, particularly in applications like batteries, often involve phenomena occurring across multiple length and time scales. Multiscale modeling (MSM) approaches are employed to bridge these scales and provide a more comprehensive understanding.
Multiscale modeling allows for spanning multiple scales and simulating the interplay between different processes, such as electrochemistry and transport phenomena, in systems containing this compound as an electrolyte component. diva-portal.org These approaches can integrate information from different levels of theory, from atomistic simulations to continuum models. diva-portal.orgacs.orgnih.gov
MSM techniques used in battery research, relevant to PC-based electrolytes, include ab initio molecular dynamics, classical molecular dynamics, and coarse-grained MD simulations. nih.gov These methods help explore bulk transport properties and interfacial phenomena. nih.gov
Different types of multiscale models exist, including those based on sequential linking (where the output of one model serves as input for another) and iterative coupling (where models at different scales are solved iteratively). diva-portal.orgnih.gov Tight coupling approaches involve solving the governing equations for different scales concurrently. acs.org
Software packages like Gaussian, GAMESS, SIESTA (for quantum methods), and Matlab, Fluent, COMSOL (for continuum methods) are used in MSM approaches applied to battery systems involving PC. diva-portal.orgacs.orgnih.gov
MSM aims to reduce empirical assumptions by explicitly describing mechanisms occurring at different spatial and temporal scales, leading to a more complete understanding of complex systems like battery cells with PC electrolytes. diva-portal.orgacs.org
Future Directions and Emerging Research Frontiers for Propylene Carbonate
Development of Next-Generation Catalytic Systems for Sustainable Synthesis
The synthesis of propylene (B89431) carbonate, primarily through the cycloaddition of carbon dioxide (CO₂) and propylene oxide (PO), is a key area for catalytic innovation. This reaction is attractive due to its 100% atom economy and the utilization of CO₂, a greenhouse gas, as a feedstock specificpolymers.comresearchgate.net. Future research aims to develop catalytic systems that are more efficient, selective, and sustainable, operating under milder conditions (lower temperatures and pressures) and potentially utilizing renewable feedstocks.
Current research explores various catalyst types, including homogeneous and heterogeneous systems, metal complexes, ionic liquids, zeolites, and metal-organic frameworks (MOFs) rsc.orgeuropa.eu. Efforts are focused on improving catalyst activity and stability, reducing catalyst loading, and enabling continuous flow processes for increased efficiency rsc.orgeuropa.eu. For instance, studies have investigated the use of anhydrous zinc triflate as an active catalyst for PC synthesis from propylene glycol and CO₂, achieving good conversions under lower temperatures and pressures than previously reported europa.eu. Novel cobalt and manganese complexes bearing ONO ligands have also shown promising catalytic activity in the coupling of CO₂ and PO, with a manganese complex achieving a high productivity of 256 kg PC/(kg cat·h) and a TON of 4860 in neat propylene oxide without a co-catalyst mdpi.com.
The development of catalysts for the synthesis of PC via urea (B33335) alcoholysis, reacting urea with propylene glycol, is also being explored as an alternative route, with metal oxides, particularly zinc-based oxides, showing promise nih.govmdpi.com. Modified hydroxyapatites are another class of compounds being investigated as catalysts for PC synthesis via urea alcoholysis mdpi.com.
Future directions include the design of catalysts with enhanced turnover frequencies (TOF) and turnover numbers (TON), improved tolerance to impurities, and easier separation and recycling. The use of bio-based feedstocks for propylene oxide production is also a growing area of interest, further enhancing the sustainability of PC synthesis factmr.com.
Engineering of Advanced Propylene Carbonate-Based Electrolytes for High-Performance Batteries
This compound is a critical component in the electrolytes of lithium-ion batteries due to its high dielectric constant and ability to dissolve lithium salts, which facilitates ion transport specificpolymers.comalliedmarketresearch.com. However, the direct use of PC with graphite (B72142) anodes in conventional lithium-ion batteries can lead to decomposition and gas evolution, hindering performance nih.gov.
Research is actively focused on developing advanced PC-based electrolytes to overcome these limitations and enable their use in high-performance batteries, including lithium-ion, potassium-ion, and aqueous zinc-ion batteries rsc.orgrsc.orgacs.org. Strategies include the use of co-solvents and additives to improve the stability of the solid-electrolyte interphase (SEI) layer formed on the anode surface nih.govresearchgate.net. For example, the addition of diethyl carbonate (DEC) as a co-solvent has been shown to improve the anodic tolerance of PC, enabling reversible lithiation/delithiation of graphite anodes nih.gov.
PC-based electrolytes offer advantages such as a wider operating temperature range and higher oxidation stability compared to conventional ethylene (B1197577) carbonate (EC)-based electrolytes nih.govacs.org. This makes them potential candidates for batteries operating under extreme conditions. Studies have demonstrated the viability of PC-based electrolytes in 4.4 V pouch cells, exhibiting excellent high-voltage tolerance and electrochemical performance across a wide temperature range (-40 to 85 °C) nih.govacs.org. Furthermore, PC is being investigated as a co-solvent in aqueous zinc-ion batteries to suppress parasitic reactions at both the anode and cathode, leading to enhanced battery characteristics rsc.org.
Future research will likely focus on designing electrolyte formulations that enable faster charging rates, improve cycling stability over extended periods, and enhance safety. This includes exploring novel additives, optimizing solvent mixtures, and understanding the complex interfacial phenomena occurring within the battery during cycling rsc.orgacs.org.
Bio-Inspired and Environmentally Benign Modifications of Poly(this compound)
Poly(this compound) (PPC), a polymer derived from the copolymerization of CO₂ and propylene oxide, is gaining attention as an environmentally friendly and biodegradable material slchemtech.commdpi.com. However, its widespread application is currently limited by certain properties, such as its hydrophobic nature, poor thermal stability, and mechanical properties mdpi.comresearchgate.net.
Future research in this area is focused on developing bio-inspired and environmentally benign strategies to modify PPC and enhance its properties for various applications, particularly in the biomedical field mdpi.comdntb.gov.ua. Modifications can involve the introduction of biocompatible polymers, inorganic ions, or small molecules to improve properties like hydrophilicity, mechanical strength, and tunable biodegradability nih.govencyclopedia.pub.
PPC-based materials are being explored for applications such as drug carriers, wound dressings, implants, and scaffolds nih.govencyclopedia.pub. Research aims to tailor the degradation rate and mechanical properties of PPC to match the requirements of specific biomedical applications. The use of bio-inspired approaches, such as mimicking natural extracellular matrix components, could lead to the development of advanced PPC-based biomaterials with improved cell interactions and tissue regeneration capabilities.
The focus on environmentally benign modifications aligns with the inherent sustainability of PPC, which utilizes CO₂ as a feedstock and is biodegradable slchemtech.commdpi.com. Future work will emphasize green chemistry principles in the modification processes, minimizing the use of hazardous substances and reducing environmental impact.
Integration of this compound in Circular Economy Models and Waste Valorization
This compound and its derivatives are increasingly recognized for their potential to contribute to circular economy models and waste valorization strategies rawsource.comglobenewswire.com. The production of PC from CO₂ and epoxides already represents a form of carbon utilization specificpolymers.comresearchgate.net. Future efforts aim to further integrate PC into closed-loop systems and utilize waste streams as feedstocks or for the production of value-added chemicals.
One key area is the chemical recycling and depolymerization of poly(this compound) waste. Research is exploring methods to break down PPC into its constituent monomers, propylene oxide and carbon dioxide, or other valuable chemicals researchgate.net. Metal-catalyzed depolymerization is one promising approach being investigated researchgate.net.
Furthermore, PC is being explored as a "green" solvent in the valorization of various waste materials. For instance, PC has been investigated as a co-solvent in the depolymerization of cellulosic paper towel waste to produce valuable sugars acs.org. It is also being used as a non-toxic and recyclable solvent for the extraction of polyhydroxyalkanoates (PHAs) from bacteria grown on waste glycerol (B35011) nih.gov.
The integration of PC in circular economy models involves designing processes that minimize waste generation, maximize resource efficiency, and enable the reuse or recycling of PC and its derivatives globenewswire.com. This includes exploring the use of bio-based propylene glycol for PC synthesis and developing efficient methods for purifying and reusing PC from various applications, such as battery electrolytes globenewswire.com.
Advanced Spectroscopic and In Situ Characterization of this compound Interfaces
Understanding the behavior of this compound at interfaces is crucial for optimizing its performance in various applications, particularly in batteries and as a solvent in chemical reactions. Advanced spectroscopic and in situ characterization techniques are playing a vital role in providing molecular-level insights into these interfaces.
Techniques such as in situ surface-enhanced infrared absorption spectroscopy (SEIRAS) and sum frequency generation (SFG) vibrational spectroscopy are used to study the adsorption and decomposition of PC on electrode surfaces in batteries acs.orgacs.org. These methods allow researchers to monitor changes in the interfacial region during electrochemical reactions, providing valuable information about the formation and stability of the SEI layer acs.orgresearchgate.net.
Infrared nanospectroscopy (nano-FTIR) is another emerging technique that enables the study of graphene-liquid interfaces with nanoscale spatial resolution, allowing for the determination of changes in speciation and ion concentration in the electric double and diffuse layers in PC-based electrolytes nih.gov.
Future research will continue to utilize and develop advanced characterization techniques to gain a deeper understanding of the complex interactions occurring at interfaces involving PC. This includes studying the solvation structures of ions in PC-based electrolytes, investigating the mechanisms of PC decomposition and the formation of interphases, and characterizing the adsorption of PC on catalyst surfaces during synthesis. These insights are essential for rational design and optimization of PC-based systems for improved performance and durability.
Data-Driven Approaches and Machine Learning in this compound Research
The increasing complexity of research involving this compound, from catalyst design and electrolyte formulation to material property prediction and process optimization, is driving the adoption of data-driven approaches and machine learning techniques.
Machine learning algorithms can be used to analyze large datasets generated from experimental studies and simulations to identify correlations between molecular structure, properties, and performance. This can accelerate the discovery of new catalysts for PC synthesis, predict the behavior of PC-based electrolytes under different operating conditions, and optimize the design of PPC-based materials for specific applications.
Data-driven approaches can also be applied to process optimization in PC production and utilization. By analyzing process parameters and outcomes, machine learning models can identify optimal operating conditions for maximizing yield, minimizing energy consumption, and reducing waste.
Q & A
Q. What are the standard laboratory methods for synthesizing propylene carbonate, and how do reaction conditions influence yield?
this compound (PC) is commonly synthesized via two routes: (1) reaction of urea with 1,2-propylene glycol (PG) using metal oxide catalysts (e.g., ZnO, CaO) under solvent-free conditions (120–160°C, 4–6 hours) ; and (2) cycloaddition of CO₂ to propylene oxide (PO) using heterogeneous catalysts like Ga-silicates or ionic liquids (40–120°C, 0.5–4 MPa CO₂ pressure) . Key factors affecting yield include catalyst loading (e.g., 2–5 wt% ZnO), temperature control, and removal of byproducts (e.g., NH₃ in urea-based routes). For urea-PG reactions, PC yields correlate with Zn²⁺ dissolution from ZnO, forming homogeneous active species .
Q. Which characterization techniques are critical for assessing this compound purity and structural integrity?
Essential techniques include:
- Gas Chromatography (GC) : Quantifies PC purity (>96% in optimized syntheses) and identifies byproducts like unreacted PG .
- FTIR Spectroscopy : Detects characteristic peaks (e.g., C=O stretch at 1800 cm⁻¹, cyclic carbonate ring vibrations at 1050–1250 cm⁻¹) .
- XRD : Confirms catalyst stability (e.g., ZnO dissolution) or phase changes during reactions .
- NMR (¹H/¹³C) : Validates molecular structure (e.g., methyl group at δ 1.4 ppm in ¹H NMR) .
Q. What solvent properties make this compound suitable for CO₂ capture and electrochemical applications?
PC’s high polarity (dielectric constant: 64 at 25°C), broad liquid range (mp: -49°C, bp: 240°C), and CO₂ solubility (21 wt% at 25°C) enable its use in CO₂ absorption and as a Li-ion battery electrolyte . Its low volatility (vapor pressure: 0.03 mmHg) and compatibility with ionic liquids enhance electrochemical stability in CO₂ reduction systems .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation (TLV: 100 mg/m³) .
- PPE : Chemical-resistant gloves (nitrile/neoprene), splash goggles, and lab coats .
- Storage : Avoid contact with strong acids/bases to prevent decomposition into CO₂ and propanol, which can pressurize closed containers .
Advanced Research Questions
Q. How does the dissolution behavior of ZnO catalysts impact PC synthesis efficiency in urea-propylene glycol systems?
ZnO dissolves during PC synthesis, releasing Zn²⁺ species that act as homogeneous catalysts. Dissolution is confirmed via XRD (loss of ZnO peaks) and ICP-MS (Zn²⁺ concentration ≥200 ppm). Higher Zn²⁺ levels correlate with PC yields >80%, suggesting dissolution is critical for activating the urea-PG reaction pathway . This contrasts with MgO or La₂O₃, which remain heterogeneous and yield <30% PC .
Q. What explains contradictory reports on this compound’s electrochemical stability in Li-ion batteries?
Discrepancies arise from electrolyte composition (e.g., Li salt type) and PC/EC ratios. PC alone undergoes reductive decomposition at graphite anodes, forming unstable SEI layers. However, blending PC with ethylene carbonate (EC) or additives (e.g., FEC) suppresses reduction via preferential EC decomposition, stabilizing the anode . Computational studies show PC’s lower LUMO energy (-0.8 eV vs. EC’s -1.2 eV) increases susceptibility to reduction .
Q. How can computational methods resolve redox decomposition pathways of this compound in battery electrolytes?
Density functional theory (DFT) simulations reveal PC’s reductive decomposition produces lithium alkyl carbonates (e.g., lithium propylene dicarbonate) with distinct molecular orbitals influencing SEI morphology. Ab initio molecular dynamics (AIMD) models predict solvent-Li⁺ coordination effects on decomposition kinetics. Such insights guide electrolyte design (e.g., additive selection) to enhance SEI stability .
Q. What strategies improve the thermal stability of poly(this compound) composites for biomedical applications?
- Crosslinking : Using diisocyanates (e.g., HDI) increases degradation temperature (Td) from 180°C to 220°C .
- Nanocomposites : Adding SiO₂ or cellulose nanocrystals (5–10 wt%) improves tensile strength (by 300%) and delays thermal decomposition via physical barrier effects .
- Copolymerization : Blending with polylactic acid (PLA) enhances crystallinity, raising Tg by 10–15°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
